2,5-Dimethylpyrimidine
Description
Properties
IUPAC Name |
2,5-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOLJLEYYXKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336730 | |
| Record name | 2,5-Dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-76-4 | |
| Record name | 2,5-Dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4KY9E45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylpyrimidine: Structure, Properties, and Potential Applications
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. This guide provides a detailed technical overview of a specific derivative, 2,5-Dimethylpyrimidine (CAS No: 22868-76-4), intended for researchers, scientists, and professionals in drug development. While this compound is a simple derivative, a comprehensive understanding of its fundamental characteristics is crucial for its potential application in the synthesis of more complex and novel chemical entities.
Chemical Structure and Core Properties
This compound is an aromatic heterocyclic compound with a molecular formula of C₆H₈N₂.[3] The structure consists of a pyrimidine ring substituted with methyl groups at the 2 and 5 positions. This substitution pattern influences the molecule's electronic distribution and steric properties, which in turn dictate its reactivity and potential biological interactions.
The key identifiers for this compound are summarized below:
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 22868-76-4 | [3] |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Canonical SMILES | CC1=CN=C(N=C1)C | [3] |
| InChI Key | RHOOLJLEYYXKTK-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Log of Water solubility in mol/l (log₁₀WS) is a parameter available from specialized databases. | [4] |
| LogP (Octanol/Water) | The Octanol/Water partition coefficient (logP) is a parameter available from specialized databases. | [4] |
Synthesis of this compound: A Plausible Approach
While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a plausible and common method for the synthesis of pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the case of this compound, a suitable precursor would be 2-methyl-3-oxobutanal or a protected form, reacting with acetamidine.
A general workflow for such a synthesis is outlined below:
Caption: Plausible synthetic workflow for this compound.
Hypothetical Experimental Protocol:
The following protocol is a representative example based on general pyrimidine synthesis and has not been validated for this specific compound.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetamidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of Precursor: To the stirred suspension, add a solution of 2-methyl-3-oxobutanal (1.0 equivalent) in absolute ethanol dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity
The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack. However, the presence of two electron-donating methyl groups in this compound will slightly modulate this reactivity. The nitrogen atoms in the ring are basic and can be protonated or act as ligands in coordination chemistry. The methyl groups can potentially undergo reactions such as oxidation or halogenation under specific conditions.
Applications in Drug Development
While specific biological activities for this compound are not widely reported, the pyrimidine core is a prevalent motif in a vast array of therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]
One of the most significant roles of the pyrimidine scaffold in drug discovery is as a hinge-binding motif in kinase inhibitors. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor molecule. Therefore, this compound could serve as a valuable starting material or fragment for the synthesis of novel kinase inhibitors.
Caption: Role of the pyrimidine core in kinase inhibition.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of chemical compounds.
-
Mass Spectrometry: The mass spectrum of this compound is available and shows a molecular ion peak corresponding to its molecular weight.[5]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported. The chemical shifts of the carbon atoms provide information about the electronic environment within the molecule.[6]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamental building block in the vast family of pyrimidine derivatives. While specific experimental data and applications are not extensively documented, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The insights provided in this guide, based on available data and established chemical principles, aim to serve as a foundation for researchers looking to explore the potential of this and related pyrimidine compounds.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylpyridine(589-93-5) IR Spectrum [m.chemicalbook.com]
- 3. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (CAS 22868-76-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum [chemicalbook.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-Dimethylpyrimidine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, spectroscopic profile, and stability, offering insights for its application in research and development.
Introduction to this compound
This compound is a substituted pyrimidine, a diazine containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. The presence of two methyl groups at the 2 and 5 positions influences its electronic distribution, reactivity, and steric hindrance, making it a unique building block for the synthesis of more complex molecules. Pyrimidine derivatives are of significant interest in drug development due to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]
Molecular Structure:
Caption: 2D structure of this compound.
Core Physicochemical Properties
Table 1: Fundamental Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 22868-76-4 | [5] |
| Molecular Formula | C₆H₈N₂ | [4][5] |
| Molecular Weight | 108.14 g/mol | [4][5] |
| Canonical SMILES | CC1=CN=C(N=C1)C | [4] |
| InChI Key | RHOOLJLEYYXKTK-UHFFFAOYSA-N | [4][5] |
Table 2: Known Experimental and Computed Properties of this compound
| Property | Value | Type | Source |
| Kovats Retention Index | Standard polar: 1348, 1372, 1375 | Experimental | [4] |
| Topological Polar Surface Area | 25.8 Ų | Computed | [4] |
| Complexity | 64.9 | Computed | [4] |
Melting and Boiling Points
Experimental values for the melting and boiling points of this compound are not widely reported. However, these can be determined using standard laboratory techniques.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
A Senior Application Scientist's Guide to 2,5-Dimethylpyrimidine: Synthesis, Properties, and Application in Modern Drug Discovery
Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with biological targets with high specificity and affinity. Within this critical class of heterocycles, 2,5-Dimethylpyrimidine emerges as a synthetically valuable building block. While not a therapeutic agent itself, its specific substitution pattern offers a strategic starting point for the development of novel chemical entities. This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, and the broader context of its utility for researchers and professionals in drug development.
Core Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all chemical research. This compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number. Its fundamental properties, crucial for experimental design and interpretation, are summarized below.
| Property | Value | Source |
| CAS Number | 22868-76-4 | [3][4][5][6] |
| Molecular Formula | C₆H₈N₂ | [3][4][6] |
| Molecular Weight | 108.1411 g/mol | [3][5] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=CN=C(N=C1)C | [4] |
| InChIKey | RHOOLJLEYYXKTK-UHFFFAOYSA-N | [3][4] |
Strategic Synthesis: The Pinner Condensation Approach
The construction of the pyrimidine ring is a classic objective in organic synthesis. For substituted pyrimidines like the 2,5-dimethyl derivative, the Pinner synthesis offers a reliable and well-understood pathway. This method involves the condensation of an amidine with a β-dicarbonyl compound or a functional equivalent.
Causality and Mechanistic Insight: The choice of this pathway is deliberate. It builds the heterocyclic core from acyclic, often commercially available precursors. The reaction mechanism is driven by fundamental principles of nucleophilicity and electrophilicity. The amidine, once deprotonated by a base, acts as a potent bis-nucleophile. It attacks the electrophilic carbonyl carbons of the β-dicarbonyl substrate, leading to a cyclization event. The subsequent dehydration (loss of water) is thermodynamically favored as it results in the formation of a stable aromatic pyrimidine ring. This aromaticity is the key driving force for the final step of the reaction sequence.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol describes a self-validating system for the synthesis, purification, and characterization of this compound, grounded in the principles of the Pinner condensation.
Objective: To synthesize and isolate pure this compound from acetamidine and a suitable 1,3-dielectrophile precursor.
Materials & Reagents:
-
Acetamidine hydrochloride
-
3-Methyl-2,4-pentanedione (or a suitable synthetic equivalent)
-
Sodium ethoxide (or Sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel (for chromatography)
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
Catalyst Preparation (Base Formation): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a solution of sodium ethoxide in absolute ethanol is prepared.
-
Rationale: An anhydrous, strong base is required to deprotonate the acetamidine hydrochloride salt, liberating the free amidine which is the active nucleophile for the condensation. Ethanol is chosen as the solvent as it readily dissolves the reactants and its boiling point is suitable for reflux conditions.
-
-
Amidine Liberation and Initial Condensation: Acetamidine hydrochloride is added to the stirred sodium ethoxide solution. The mixture is stirred at room temperature for 30 minutes. Following this, 3-methyl-2,4-pentanedione is added dropwise, potentially with cooling to manage any exotherm.
-
Rationale: This two-step addition ensures the free amidine is available before the electrophile is introduced, maximizing the desired reaction pathway over potential side reactions.
-
-
Cyclization and Aromatization: The reaction mixture is heated to reflux and maintained for several hours (typically 4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Rationale: Thermal energy is supplied to overcome the activation energy for the cyclization and subsequent dehydration steps, driving the reaction to completion to form the stable aromatic pyrimidine product.
-
-
Reaction Quench and Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Rationale: The quench neutralizes the basic catalyst. Extraction is a critical purification step; the organic product (this compound) has higher solubility in the organic diethyl ether phase, while inorganic salts (e.g., NaCl) remain in the aqueous phase.
-
-
Drying and Concentration: The combined organic extracts are washed with a saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Rationale: The bicarbonate wash removes any remaining acidic impurities. Drying with magnesium sulfate removes residual water from the organic phase, which is crucial before final solvent removal.
-
-
Purification and Validation: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Rationale: This is the final purification step. The polarity of the solvent mixture is gradually increased to elute the target compound from the silica, separating it from any unreacted starting materials or byproducts. The collected fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to yield this compound as a liquid. The final structure and purity would be definitively confirmed using Mass Spectrometry and NMR spectroscopy, comparing the results to established data.[3]
-
Synthesis Workflow Visualization
The logical flow of the experimental protocol can be visualized as a clear, sequential process.
Caption: Workflow for the synthesis and validation of this compound.
Role in Drug Discovery and Development
The true value of this compound lies in its potential as a molecular scaffold. The pyrimidine core is a proven pharmacophore, integral to drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1][2]
-
Vectorial Complexity: The 2,5-dimethyl substitution provides defined vectors for chemical elaboration. These methyl groups can be functionalized or serve as steric and electronic modulators in structure-activity relationship (SAR) studies.
-
Scaffold for Libraries: In modern drug discovery, large libraries of related compounds are synthesized and screened for biological activity. This compound is an excellent starting point for such a library, allowing for systematic modification at the remaining unsubstituted positions (4 and 6) to explore the chemical space around the pyrimidine core.
-
Bioisosteric Replacement: The pyrimidine ring is often used as a bioisostere for a phenyl ring, offering improved physicochemical properties such as enhanced solubility and metabolic stability while maintaining key binding interactions.[1]
Conclusion
This compound, identified by CAS number 22868-76-4 and possessing a molecular weight of 108.1411 g/mol , is more than a simple chemical.[3][4][5][6] It represents a strategic entry point into the rich and pharmacologically significant world of pyrimidine chemistry. Understanding its fundamental properties and mastering its synthesis are essential skills for scientists aiming to design the next generation of targeted therapeutics. This guide provides the foundational knowledge and a validated, mechanistically-grounded protocol to empower researchers in their pursuit of novel drug candidates built upon this versatile heterocyclic framework.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS No. 22868-76-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. GSRS [gsrs.ncats.nih.gov]
The Pharmacological Potential of 2,5-Dimethylpyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of a wide array of therapeutic agents. Among the vast landscape of pyrimidine-based compounds, the 2,5-disubstituted pyrimidine framework has emerged as a particularly promising area of research, with the 2,5-dimethylpyrimidine core offering a unique combination of structural simplicity and versatile biological activity. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, providing researchers and drug development professionals with a comprehensive resource to navigate this exciting area of therapeutic development.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The quest for novel anticancer agents has led to the extensive investigation of pyrimidine derivatives. The this compound scaffold has been identified as a promising starting point for the design of potent and selective anticancer compounds.
Mechanism of Action: Inhibition of Key Oncogenic Pathways
While the precise mechanisms are still under investigation for many this compound derivatives, a significant body of evidence points towards their ability to interfere with critical cellular processes that drive cancer progression.
One key mechanism is the inhibition of protein kinases . Many 2,5-disubstituted pyrimidines have been shown to act as ATP-competitive inhibitors of various kinases that are often dysregulated in cancer. While specific kinase targets for this compound derivatives are a subject of ongoing research, related pyrimidine scaffolds have demonstrated inhibitory activity against a range of kinases involved in cell cycle regulation and signal transduction.
Another emerging area of interest is the interaction of these derivatives with proteins that regulate protein degradation pathways. For instance, certain 2,5-substituted pyrimidines have been designed as small-molecule binders of gankyrin , an oncoprotein that is overexpressed in several cancers and plays a role in the degradation of tumor suppressor proteins. By binding to gankyrin, these compounds can disrupt its function, leading to the stabilization of tumor suppressors and subsequent inhibition of cancer cell proliferation.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2] While the 2- and 5-methyl groups provide a foundational structure, modifications at other positions can dramatically influence potency and selectivity.
For instance, in a series of 2,5-substituted pyrimidines evaluated for their antiproliferative activity, substitutions on a phenyl ring at the 2-position and another at the 5-position of the pyrimidine core were explored. It was observed that:
-
At the meta position of a phenyl substituent , halogen substitutions and electron-withdrawing groups like cyano (CN) and trifluoromethyl (CF3) led to a moderate to significant increase in antiproliferative activity against the A549 lung cancer cell line.[1]
-
At the ortho position , electron-withdrawing groups such as bromine (Br) and small electron-donating groups like methyl (CH3) and methoxy (OCH3) showed improved activity against A549 and MCF7 breast cancer cells.[1]
These findings underscore the importance of systematic structural modifications to optimize the anticancer potential of the this compound scaffold.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for 2,5-disubstituted pyrimidine derivatives, highlighting the impact of different substitution patterns.
| Compound ID | R1 (Position 2) | R2 (Position 5) | Cell Line | IC50 (µM) | Reference |
| 188 | 4-Fluorophenyl | 3-(Trifluoromethyl)phenyl | MCF7 | 1.0 | [1] |
| 193 | 4-Fluorophenyl | 3-Bromophenyl | A549 | 5.7 | [1] |
| 142 | Phenyl | 3-Bromophenyl | A549 | Moderate Improvement | [1] |
| 173 | 2-Bromophenyl | Phenyl | A549 | Significant Improvement | [1] |
| 176 | 2-Methylphenyl | Phenyl | A549 | Moderate to Significant Improvement | [1] |
Table 1: Anticancer Activity of Representative 2,5-Disubstituted Pyrimidine Derivatives. This table showcases the antiproliferative activity of selected compounds against human breast (MCF7) and lung (A549) cancer cell lines. The data illustrates how substitutions on the phenyl rings at the 2 and 5 positions of the pyrimidine core influence their potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Figure 1: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have long been recognized for their antimicrobial properties, and the this compound scaffold offers a promising avenue for the development of new antibacterial and antifungal compounds.
Mechanism of Action: Disruption of Essential Microbial Processes
The antimicrobial activity of pyrimidine derivatives is often attributed to their structural similarity to the natural pyrimidine bases found in nucleic acids. This can lead to the disruption of essential microbial processes such as:
-
DNA and RNA Synthesis: By acting as antimetabolites, these compounds can be incorporated into microbial nucleic acids, leading to faulty replication and transcription.
-
Enzyme Inhibition: They can inhibit key enzymes involved in microbial metabolism, such as dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and amino acids.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Figure 2: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyrimidine derivatives have demonstrated significant potential in this area.[3]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of pyrimidine derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators.[3] A key mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins.[3][4] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation.[3]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of this compound derivatives against COX-1 and COX-2 can be evaluated using commercially available colorimetric inhibitor screening assays.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including the heme, COX-1 and COX-2 enzymes, and the test compounds (this compound derivatives).
-
Enzyme and Inhibitor Incubation: Add the enzyme and the test compound to the wells of a 96-well plate and incubate for a short period.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Colorimetric Measurement: Measure the absorbance at 590 nm at different time points to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlight the potential of this chemical class. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of active this compound derivatives will be crucial for understanding their mechanisms of action and for rational drug design.
-
Expansion of Structure-Activity Relationship Studies: A more comprehensive exploration of the chemical space around the this compound core is needed to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified in vitro must be advanced to in vivo models to evaluate their efficacy and safety profiles.
References
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Effects of 2,5-Dimethylpyrimidine
Introduction: The Pyrimidine Core as a Cornerstone of Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental scaffold in biological systems and drug discovery.[1][2] Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, the building blocks of DNA and RNA.[1][3] Beyond this central role in genetics, the pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, found in a wide array of clinically successful drugs.[3] These include the anticancer agent 5-fluorouracil, the anti-HIV drug zidovudine, and the antimalarial pyrimethamine.[3]
The versatility of the pyrimidine ring allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, antiviral, antioxidant, and antidiabetic properties, making it a highly attractive starting point for the development of novel therapeutic agents.[1][2][3][4][5][6][7][8][9] This guide focuses on a specific, simple derivative, 2,5-Dimethylpyrimidine , exploring its potential therapeutic applications based on the well-established biological profile of the broader pyrimidine family and providing a technical framework for its scientific investigation.
Profile of this compound
This compound is a simple, substituted pyrimidine. While it is not as extensively studied as more complex derivatives, its straightforward structure makes it an interesting candidate for foundational research and as a building block for more complex molecules.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [10] |
| Molecular Weight | 108.14 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| CAS Number | 22868-76-4 | [10] |
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Given the limited direct research on this compound, we extrapolate its potential from the extensive data available on structurally related 2,5-disubstituted and other pyrimidine derivatives.
Anticancer Potential
The pyrimidine scaffold is a well-established pharmacophore in oncology.[4][8] Numerous pyrimidine derivatives have demonstrated potent anticancer activity by interfering with various cellular processes in cancer cells.[8][11]
-
Mechanistic Insights: Many pyrimidine-based anticancer agents function as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[8][12] For instance, certain novel pyrimidine derivatives have shown the ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).[12][13] Studies on 2,5-disubstituted pyrimidines, synthesized via Suzuki coupling, have shown moderate cytotoxic activity against HeLa (cervical cancer) cell lines.[14]
-
Hypothesis for this compound: The simple methyl substitutions on the pyrimidine core of this compound provide a starting point for evaluating baseline cytotoxicity. Its potential lies in its ability to serve as a foundational structure for synthesizing more complex derivatives with enhanced potency and selectivity against specific cancer cell lines.
A putative mechanism by which a pyrimidine derivative might induce apoptosis is through the intrinsic (mitochondrial) pathway. This is a common mechanism for anticancer compounds.[15]
Caption: Putative Intrinsic Apoptosis Pathway modulated by a pyrimidine derivative.
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have been extensively investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7][16]
-
Mechanistic Insights: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several studies have reported that novel pyrimidine derivatives can act as potent and selective COX-2 inhibitors, with efficacy comparable to standard drugs like celecoxib and meloxicam. This selectivity for COX-2 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Hypothesis for this compound: this compound can be screened for its ability to inhibit COX-1 and COX-2 enzymes. Even modest activity would validate the 2,5-disubstituted pyrimidine scaffold as a viable starting point for developing more potent and selective anti-inflammatory agents.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The pyrimidine nucleus is a component of many compounds exhibiting significant antibacterial and antifungal properties.[4][6][17]
-
Mechanistic Insights: Pyrimidine derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[2][3][17] While the exact mechanisms can vary, they often involve disruption of essential cellular processes in the microorganism.
-
Hypothesis for this compound: The therapeutic potential of this compound as an antimicrobial agent can be determined by evaluating its ability to inhibit the growth of a panel of pathogenic bacteria and fungi. Its simple structure could offer a novel chemical scaffold that is less susceptible to existing resistance mechanisms.
Technical Protocols for Experimental Validation
To empirically assess the therapeutic potential of this compound, a series of standardized in vitro assays are required. The following protocols provide a robust framework for initial screening.
Evaluation of Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is a gold-standard preliminary screening tool for cytotoxicity.[15]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Evaluation of Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2, which is a reliable indicator of its anti-inflammatory potential.[18]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) and a solution of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
-
Enzyme and Compound Incubation: In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and various concentrations of this compound (or a known inhibitor like celecoxib as a positive control). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Peroxidase Activity Measurement: Immediately add TMPD solution. The oxidation of TMPD by the peroxidase activity of COX results in a color change that can be measured kinetically at 590 nm using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value of this compound for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental test for antimicrobial efficacy.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). Concentrations might range from 256 µg/mL down to 1 µg/mL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
While this compound itself is an understudied molecule, its pyrimidine core is a scaffold of immense therapeutic importance. The established anticancer, anti-inflammatory, and antimicrobial activities of numerous pyrimidine derivatives provide a strong rationale for investigating this fundamental structure. The technical protocols outlined in this guide offer a clear, validated pathway for researchers to begin characterizing the biological activity of this compound.
Future research should focus on a systematic screening of this compound using the assays described. Any confirmed activity, even if modest, would validate the 2,5-dimethyl substitution pattern as a promising foundation. Subsequent work could then involve synthetic modification of the this compound core to enhance potency, improve selectivity, and optimize pharmacokinetic properties, potentially leading to the development of novel and effective therapeutic agents.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. orientjchem.org [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-dimethylpyrimidine (C₆H₈N₂), a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the principles and experimental methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the foundational knowledge and practical insights required for the unambiguous identification and structural elucidation of this compound, thereby facilitating its application in research and development.
Introduction: The Significance of this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules. The precise characterization of substituted pyrimidines is a critical step in drug discovery and development, where structure-activity relationships are paramount. A thorough understanding of the spectroscopic signature of this compound is essential for its synthesis, quality control, and the study of its chemical and biological interactions. This guide will systematically explore the key spectroscopic techniques used to elucidate its molecular structure.
Molecular Structure and Isomeric Considerations
The structure of this compound, with its unique substitution pattern on the pyrimidine ring, gives rise to a distinct spectroscopic fingerprint. It is important to differentiate it from its isomers, such as 2,4-, 4,6-, and 4,5-dimethylpyrimidine, as well as the isomeric 2,5-dimethylpyrazine, which has a similar mass but a different arrangement of nitrogen atoms in the aromatic ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.
Experimental Protocol: A Practical Approach
A robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which can serve as an internal reference.
-
Instrumental Parameters: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. Key parameters to optimize include:
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for protons in small molecules.
-
Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.
-
-
Data Processing: The acquired Free Induction Decay (FID) is transformed into the frequency domain spectrum via a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation and Peak Assignments
The ¹H NMR spectrum of this compound is expected to show three distinct signals:
-
Aromatic Protons: The two protons on the pyrimidine ring (at positions 4 and 6) are in different chemical environments and are expected to appear as singlets in the aromatic region (typically δ 8.0-9.0 ppm). The proton at C4 will likely be downfield due to the anisotropic effect of the two adjacent nitrogen atoms.
-
Methyl Protons: The two methyl groups at positions 2 and 5 are also in distinct environments. They will each appear as a singlet, integrating to three protons, in the upfield region (typically δ 2.0-3.0 ppm). The methyl group at C2 is expected to be slightly more downfield than the one at C5 due to its proximity to two nitrogen atoms.
¹³C NMR Spectroscopy
Theoretical Framework: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Proton-decoupled ¹³C NMR spectra are most common, where all signals appear as singlets.
Experimental Protocol: Best Practices
The acquisition of a ¹³C NMR spectrum follows a similar sample preparation procedure as for ¹H NMR. However, the instrumental parameters are different due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus:
-
Instrumental Parameters:
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phasing, and baseline correction. The solvent peaks (e.g., the triplet for CDCl₃ at δ 77.16 ppm) are used for referencing.[2]
Data Interpretation and Peak Assignments
The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule. Based on data from SpectraBase, the ¹³C NMR spectrum was recorded in DMSO-d₆.[3] The expected chemical shift regions are:
-
Aromatic Carbons: The four carbons of the pyrimidine ring will appear in the downfield region (typically δ 140-170 ppm). The carbons bonded to nitrogen (C2, C4, and C6) will be the most downfield.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region (typically δ 15-30 ppm).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~160-165 |
| C4 | ~155-160 |
| C5 | ~125-130 |
| C6 | ~150-155 |
| 2-CH₃ | ~20-25 |
| 5-CH₃ | ~15-20 |
Note: The predicted chemical shifts are estimations based on general values for pyrimidine derivatives and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
Theoretical Framework: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Experimental Protocol: Acquiring a High-Quality Spectrum
A common and straightforward method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform.
Data Interpretation and Vibrational Assignments
The IR spectrum of this compound will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.
-
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds will be present in the 1400-600 cm⁻¹ "fingerprint" region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N and C=C Ring Stretching | 1600-1450 |
| CH₃ Bending | ~1450 and ~1375 |
| Aromatic C-H Bending | 900-675 |
Note: These are general ranges, and the exact positions of the bands can be influenced by the overall molecular structure.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides valuable structural information.
Experimental Protocol: Electron Ionization (EI)
Electron ionization (EI) is a common ionization technique for volatile and thermally stable compounds like this compound.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Data Interpretation and Fragmentation Analysis
The mass spectrum of this compound is available from the NIST WebBook.
-
Molecular Ion Peak (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound, which is 108 g/mol . This is typically the peak with the highest m/z value.
-
Fragmentation Pattern: The molecular ion can undergo fragmentation to form smaller, more stable ions. A plausible fragmentation pathway for this compound could involve:
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 93.
-
Loss of hydrogen cyanide (HCN): Cleavage of the pyrimidine ring could lead to the loss of HCN (27 u), resulting in a fragment ion at m/z 81.
-
Further fragmentation: Subsequent losses of small neutral molecules or radicals would lead to other characteristic peaks in the lower m/z region.
-
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Synthesis of this compound
A common synthetic route to pyrimidine derivatives is the condensation of a 1,3-dicarbonyl compound with a source of the N-C-N fragment, such as an amidine. For this compound, a plausible synthesis involves the reaction of acetamidine with ethyl 2-methylacetoacetate.
Experimental Protocol: A Representative Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add acetamidine hydrochloride, followed by the dropwise addition of ethyl 2-methylacetoacetate.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization.
-
Workup and Purification: After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography on silica gel.
Caption: A general workflow for the synthesis of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the theoretical principles, practical experimental protocols, and expected data interpretation for each technique. By understanding and applying these methodologies, researchers can confidently identify and structurally elucidate this compound, a crucial step in advancing its applications in drug development and other scientific disciplines. The provided information, including comparative data from isomers and predicted spectral features, serves as a robust foundation for the analysis of this important heterocyclic compound.
References
An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2,5-Dimethylpyrimidine
Abstract: This technical guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 2,5-Dimethylpyrimidine (CAS No: 22868-76-4).[1] Synthesizing data from authoritative sources and analogous compounds, this document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide details the compound's physicochemical properties, potential hazards, toxicological profile, and provides actionable protocols for safe handling, storage, and emergency response.
Introduction and Scientific Context
This compound is a substituted pyrimidine with the molecular formula C6H8N2.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry and materials science due to their presence in various bioactive molecules and functional materials. A thorough understanding of the safety and handling of such compounds is paramount for ensuring laboratory safety and mitigating potential environmental impact. This guide aims to provide that critical information, grounded in established safety data and scientific principles.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C6H8N2 | [NIST[1] |
| Molecular Weight | 108.1411 g/mol | [NIST[1] |
| CAS Number | 22868-76-4 | [NIST[1] |
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for this compound is not widely published, data for the closely related compound 2,5-Dimethylpyrimidin-4-Amine offers valuable insight into the potential hazards.[4]
GHS Hazard Statements for 2,5-Dimethylpyrimidin-4-Amine: [4]
-
H302: Harmful if swallowed (Acute toxicity, oral).[4]
-
H315: Causes skin irritation (Skin corrosion/irritation).[4]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation).[4]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation).[4]
Based on this, it is prudent to handle this compound with the assumption that it may present similar hazards.
Toxicological Profile: An Evidence-Based Assessment
Detailed toxicological studies specifically on this compound are limited. Therefore, this section draws upon data from structurally similar compounds, such as 2,5-dimethylpyrazine, to provide a likely toxicological profile.
-
Acute Toxicity: Harmful if swallowed.[5][6] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[6][7]
-
Skin Corrosion/Irritation: Causes skin irritation.[8][9][10] Prolonged contact may cause dryness of the skin.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[8][9][10] Symptoms can include redness, pain, and tearing.[8]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[7][10]
-
Genotoxicity and Carcinogenicity: For the analogue 2,5-dimethylpyrazine, most studies indicate no genotoxic potential at the gene or chromosome level under normal conditions.[11][12] There is no data to suggest that this compound is a carcinogen.
Safe Handling and Storage: A Proactive Approach
Adherence to rigorous safe handling and storage protocols is the cornerstone of laboratory safety when working with potentially hazardous chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls should always be applied, prioritizing engineering controls over personal protective equipment.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][13]
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][14]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[15] Protective clothing, such as a lab coat, is also required to prevent skin contact.[9][14]
-
Respiratory Protection: If engineering controls are insufficient or during large-scale operations, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][9][14]
General Hygiene and Handling Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6]
Storage Requirements
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][16]
-
Keep containers tightly closed to prevent contamination and leakage.[15][16]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7][13]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency response plan is critical for mitigating the consequences of accidental exposure or release.
First-Aid Measures
-
In case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[13][16] Seek immediate medical attention.[13]
-
In case of Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[13][16] If skin irritation persists, get medical advice/attention.[13]
-
If Inhaled: Move the person to fresh air.[13] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[10][13]
-
If Swallowed: Do NOT induce vomiting.[13] Rinse mouth with water and call a poison center or doctor/physician if you feel unwell.[5][13]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[8][13] Evacuate personnel to a safe area.[8]
-
Containment and Cleanup: For solid spills, sweep up and shovel into a suitable container for disposal.[13] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.[7] Avoid creating dust.[14]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[13][16]
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.[13][16]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][13]
Experimental Protocols and Workflows
Risk Assessment Workflow
Before handling this compound, a thorough risk assessment is mandatory. The following diagram illustrates a systematic approach.
Caption: A systematic workflow for assessing and mitigating risks associated with handling this compound.
Emergency Response Decision Tree
In the event of an emergency, a clear decision-making process is crucial.
Caption: A decision tree outlining the immediate steps to take in an emergency involving this compound.
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents and container to an approved waste disposal plant.[5][13] Do not allow the chemical to enter the environment.
Conclusion
While this compound is a valuable compound in research and development, it necessitates careful handling due to its potential hazards. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers and scientists can work with this chemical safely and effectively. This guide serves as a foundational resource to support those efforts.
References
- 1. This compound [webbook.nist.gov]
- 2. fishersci.com [fishersci.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synerzine.com [synerzine.com]
- 6. synerzine.com [synerzine.com]
- 7. 2,5-Dimethyl pyrazine(123-32-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.no [fishersci.no]
- 10. aksci.com [aksci.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. aurochemicals.com [aurochemicals.com]
- 16. fishersci.com [fishersci.com]
Discovery and first synthesis of 2,5-Dimethylpyrimidine
An In-depth Technical Guide to the Discovery and Synthesis of 2,5-Dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical context and foundational synthetic methodology for this compound. While a singular "discovery" event for this specific molecule is not prominent in the historical literature, its synthesis is intrinsically linked to the pioneering work on pyrimidine chemistry in the late 19th century. This document reconstructs the most probable first synthetic route based on the Pinner synthesis, the archetypal method for pyrimidine ring formation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and contrast this classical approach with modern synthetic strategies. This guide serves as a technical resource for researchers, grounding the synthesis of this important heterocyclic scaffold in its historical and chemical context.
Introduction: The Pyrimidine Core - A Privileged Scaffold
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a structure of profound biological and medicinal significance. It forms the chemical backbone of the nucleobases uracil, thymine, and cytosine, making it a fundamental component of the genetic code in DNA and RNA[1]. Beyond its central role in the chemistry of life, the pyrimidine ring is recognized as a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have allowed for its incorporation into a vast array of therapeutic agents, including antiviral drugs like zidovudine and various barbiturates[2]. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties, making the development of robust synthetic routes to substituted pyrimidines a critical endeavor in organic and medicinal chemistry.
Historical Context: The Dawn of Pyrimidine Chemistry
The journey into pyrimidine chemistry began with the isolation and study of natural products. In 1818, Brugnatelli isolated alloxan, a pyrimidine derivative, from the oxidation of uric acid[1]. However, the systematic laboratory synthesis of this class of compounds would not occur for several more decades. A significant breakthrough came in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, preparing barbituric acid from the condensation of urea and malonic acid[1][2].
The systematic and extensive investigation of pyrimidine synthesis is largely credited to the German chemist Adolf Pinner. Beginning in 1884, Pinner developed a general method for synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds[2][3][4][5]. This reaction, now known as the Pinner pyrimidine synthesis , became the foundational method for accessing a wide variety of substituted pyrimidines and remains a cornerstone of heterocyclic chemistry[3][6]. It is within this historical context that the first synthesis of this compound was almost certainly achieved.
The Archetypal Synthesis of this compound: A Pinner-Type Reaction
The most logical and historically consistent route for the first synthesis of this compound is the Pinner condensation. This reaction involves the acid- or base-catalyzed cyclocondensation of a β-dicarbonyl compound with an amidine[3][4].
For the synthesis of this compound, the required precursors are:
-
An Amidine: To introduce the nitrogen atoms and the substituent at the 2-position. For a 2-methyl group, acetamidine is the required reagent.
-
A β-Dicarbonyl Compound: To form the carbon backbone of the pyrimidine ring and provide the substituent at the 5-position. For a 5-methyl group, a suitable precursor would be 2-methyl-3-oxobutanal (also known as α-methylacetoacetaldehyde) or a related 2-methyl-1,3-dicarbonyl equivalent.
Reaction Mechanism
The Pinner synthesis proceeds through a series of well-understood nucleophilic addition and condensation steps. The causality behind the experimental choices lies in facilitating this cascade to achieve efficient cyclization and aromatization.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of acetamidine on one of the carbonyl groups of 2-methyl-3-oxobutanal. This step is often catalyzed by acid or base to enhance the electrophilicity of the carbonyl carbon or the nucleophilicity of the amidine, respectively[4].
-
Formation of a Hemiaminal Intermediate: This initial attack forms a tetrahedral hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily dehydrates to form a more stable Schiff base (imine).
-
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This is the key ring-forming step.
-
Second Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step, leading to the formation of the stable, aromatic this compound ring.
The following diagram illustrates the mechanistic pathway for the Pinner-type synthesis of this compound.
Caption: Reaction mechanism for the Pinner synthesis of this compound.
Experimental Protocol: A Reconstructed Classical Synthesis
The following protocol is a reconstructed, self-validating system based on the principles of the Pinner condensation. It outlines the necessary steps and controls for a successful synthesis.
Materials and Reagents
-
Acetamidine hydrochloride
-
Sodium ethoxide (or other suitable base)
-
2-Methyl-3-oxobutanal (or its synthetic equivalent)
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware for reflux, filtration, and distillation
-
pH indicator paper or pH meter
Step-by-Step Methodology
-
Preparation of Free Acetamidine: In a round-bottom flask, dissolve acetamidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to generate the free acetamidine base. The formation of a salt precipitate (e.g., NaCl) indicates the successful liberation of the free base.
-
Reaction Setup: Filter the reaction mixture to remove the salt precipitate. To the ethanolic solution of free acetamidine, add an equimolar amount of 2-methyl-3-oxobutanal dropwise while stirring.
-
Condensation and Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. The optimal reflux time can vary but is typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure. The crude product may precipitate upon cooling or after partial solvent removal.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by distillation under reduced pressure. The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry.
The following diagram outlines the general experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Modern Synthetic Approaches: A Comparative Overview
While the Pinner synthesis is of great historical importance, modern organic chemistry has developed a variety of alternative methods for pyrimidine synthesis, often with improvements in yield, efficiency, and environmental impact.
| Feature | Pinner Synthesis (Classical) | Modern Methods (e.g., Microwave-Assisted, MCRs) |
| Reagents | β-Dicarbonyls, Amidines | Diverse starting materials, including aldehydes, ketones, urea/thiourea derivatives[7]. |
| Conditions | Often requires strong acid or base; prolonged heating (reflux)[5][8]. | Milder conditions, often catalyst-driven; significantly reduced reaction times (minutes vs. hours). |
| Yields | Variable, can be moderate. | Often high to excellent. |
| Scope | Generally good for a range of substituted pyrimidines. | Broad scope, allows for complex and diverse substitution patterns. |
| Environmental Impact | May use stoichiometric and harsh reagents. | Often more atom-economical; can be performed under solvent-free conditions. |
Notable modern approaches include the Biginelli reaction , a one-pot multicomponent reaction (MCR) that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can then be oxidized to pyrimidines[9]. Additionally, microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate pyrimidine-forming reactions, leading to higher yields in shorter timeframes.
Conclusion
The synthesis of this compound is a direct descendant of the foundational work in heterocyclic chemistry performed in the late 19th century. While the specific discovery of this compound is not a celebrated event, its preparation is a classic example of the Pinner pyrimidine synthesis, a robust and enduring method pioneered by Adolf Pinner. Understanding this historical and mechanistic context provides valuable insight for modern chemists. The evolution from classical reflux-based condensations to modern, highly efficient catalytic and microwave-assisted methods illustrates the continuous drive for innovation in synthetic organic chemistry, enabling the creation of complex and medicinally relevant molecules built upon the privileged pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,5-Dimethylpyrimidine from precursors
Application Note & Protocol
Synthesis of 2,5-Dimethylpyrimidine: A Guide to Precursor Selection and Reaction Pathways
Abstract
This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and materials science research. The primary focus is on the classical Pinner cyclocondensation reaction, a robust and widely applicable method for pyrimidine ring formation. We will delve into the logical selection of precursors, the underlying reaction mechanism, and provide a step-by-step protocol for the synthesis from 3-methyl-2,4-pentanedione and acetamidine. This document is designed for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this synthetic transformation.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] Its nitrogen-rich aromatic system allows for diverse functionalization and facilitates crucial hydrogen bonding interactions with biological targets. This compound, specifically, serves as a key intermediate and starting material for more complex molecules, where the methyl groups provide steric and electronic handles for subsequent chemical modifications.
The most reliable and common strategy for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dielectrophile with a 1,3-dinucleophile.[3] The Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine, is a classic and highly effective manifestation of this strategy.[1][4] This guide will elucidate this pathway, providing both the theoretical grounding and a practical protocol for its successful implementation.
Core Synthetic Strategy: Pinner Cyclocondensation
The Pinner pyrimidine synthesis is a [3+3] cycloaddition that constructs the six-membered pyrimidine ring from two three-atom fragments.[4] The logic of this approach is straightforward:
-
The N-C-N Fragment: This is provided by an amidine. For the synthesis of a 2-methylpyrimidine derivative, acetamidine is the ideal precursor.
-
The C-C-C Fragment: This is supplied by a 1,3-dicarbonyl compound, such as a β-diketone or a β-keto ester.[1][5] The substitution pattern on this backbone directly dictates the substitution at the C4, C5, and C6 positions of the final pyrimidine.
Precursor Selection for this compound
To achieve the target molecule, this compound, a logical analysis of the required precursors is essential:
-
Amidine Source (for the 2-position): The methyl group at the 2-position of the pyrimidine ring originates from the amidine. Therefore, acetamidine (or its more stable hydrochloride salt) is the required N-C-N precursor.
-
Dicarbonyl Source (for the 4, 5, and 6-positions): The remainder of the ring is formed from a three-carbon chain with electrophilic centers at positions 1 and 3. The methyl group at the 5-position must be present on the central carbon (C2) of this precursor. The simplest symmetrical β-diketone that fits this requirement is 3-methyl-2,4-pentanedione .
The condensation of these two specific precursors will yield the desired 2,5-dimethylpyrimidin-4-ol, which can be further functionalized or used directly. The initial product is often the pyrimidinol tautomer, which exists in equilibrium with its keto form, pyrimidinone.
Reaction Mechanism Overview
The reaction proceeds via a sequence of nucleophilic additions and subsequent dehydration to form the aromatic ring. A base is typically used to deprotonate the amidine hydrochloride salt, generating the free amidine, which acts as the active dinucleophile.
Caption: General workflow for the Pinner cyclocondensation reaction.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrimidin-4-ol
This protocol details the synthesis of 2,5-dimethylpyrimidin-4-ol from acetamidine hydrochloride and 3-methyl-2,4-pentanedione.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 0.050 | 1.0 | 5.71 g |
| Acetamidine Hydrochloride | C₂H₇ClN₂ | 94.54 | 0.055 | 1.1 | 5.19 g |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.055 | 1.1 | 3.74 g |
| Ethanol (Anhydrous) | C₂H₆O | 46.07 | - | - | 100 mL |
| Acetic Acid | CH₃COOH | 60.05 | - | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | For washing |
Safety Precautions:
-
Handle sodium ethoxide with extreme care. It is corrosive and reacts violently with water. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
All operations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (3.74 g, 0.055 mol) to the ethanol with stirring. Stir until the solid is fully dissolved. Causality Note: Sodium ethoxide serves as the base to neutralize acetamidine hydrochloride, generating the free acetamidine nucleophile in situ.
-
Amidine Addition: Add acetamidine hydrochloride (5.19 g, 0.055 mol) to the sodium ethoxide solution. Stir the resulting suspension for 15-20 minutes at room temperature.
-
Diketone Addition: Add 3-methyl-2,4-pentanedione (5.71 g, 0.050 mol) dropwise to the reaction mixture over 5 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture to pH ~7 by the dropwise addition of glacial acetic acid. Causality Note: Neutralization protonates any remaining ethoxide and precipitates the product, which is less soluble in neutral ethanol.
-
Product Isolation: A white precipitate will form upon neutralization. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield 2,5-dimethylpyrimidin-4-ol.
Visualization of the Specific Synthesis
Caption: Experimental workflow for the synthesis of 2,5-dimethylpyrimidin-4-ol.
Characterization of this compound
The identity and purity of the synthesized this compound (or its tautomer) should be confirmed using standard analytical techniques.
-
Molecular Formula: C₆H₈N₂[6]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect signals corresponding to the two distinct methyl groups and the two aromatic protons on the pyrimidine ring.
-
¹³C NMR: Expect signals for the six unique carbon atoms.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 108.[7]
Conclusion
The Pinner cyclocondensation provides a reliable and high-yielding route to this compound derivatives from readily available precursors. By logically selecting acetamidine as the N-C-N source and 3-methyl-2,4-pentanedione as the C-C-C backbone, the target molecule can be synthesized efficiently. The provided protocol offers a robust, self-validating system for laboratory-scale production, serving as a foundational technique for researchers in organic synthesis and medicinal chemistry.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Laboratory scale synthesis protocol for 2,5-Dimethylpyrimidine
An Application Note for the Laboratory-Scale Synthesis of 2,5-Dimethylpyrimidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of this compound. This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development. We will employ a modified Pinner pyrimidine synthesis, a robust and widely-recognized method for constructing the pyrimidine core. The chosen pathway involves the condensation of acetamidine hydrochloride with a protected form of methylmalonaldehyde. This application note moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering insights into reaction optimization, and providing clear guidelines for product isolation and characterization, thereby ensuring a reproducible and reliable synthesis.
Introduction and Significance
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Its derivatives are of immense interest in the pharmaceutical industry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, specifically, serves as a valuable building block and intermediate in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs).
The classical and most versatile method for pyrimidine synthesis is the Pinner reaction, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] This [3+3] cycloaddition is a reliable method for forming the six-membered aromatic heterocycle.[3] This protocol details a practical application of this synthesis for preparing this compound.
Reaction Scheme and Mechanism
The synthesis proceeds via the condensation of acetamidine with methylmalonaldehyde. For practical laboratory applications, methylmalonaldehyde is unstable. Therefore, we utilize its protected precursor, 2-methyl-1,1,3,3-tetraethoxypropane, which hydrolyzes in situ under the reaction conditions to generate the reactive dicarbonyl species.
Overall Reaction:
Mechanistic Rationale:
The reaction is typically performed under basic conditions. A strong base, such as sodium ethoxide, is used to deprotonate the acetamidine hydrochloride, liberating the free acetamidine. Free amidines are significantly more nucleophilic than their salt forms and are required for the initial attack on the carbonyl carbon.[1] The acidic workup (or the reaction conditions themselves) facilitates the hydrolysis of the tetraethoxypropane acetal to the reactive methylmalonaldehyde. The reaction proceeds through a series of nucleophilic additions by the amidine nitrogens onto the two carbonyl carbons, followed by cyclization and subsequent dehydration (aromatization) to yield the stable pyrimidine ring.
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | Formula | Molar Mass ( g/mol ) | Grade | Notes |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | ≥98% | Hygroscopic, store in a desiccator. |
| 2-Methyl-1,1,3,3-tetraethoxypropane | C₁₂H₂₆O₄ | 234.33 | ≥97% | |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous, ≥99.5% | Use from a sealed bottle or freshly distilled. |
| Sodium Metal | Na | 22.99 | Reagent grade | Handle with extreme care. Reacts violently with water. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | For extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution | For neutralization/workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent grade | For drying the organic phase. |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | For pH adjustment during workup. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Experimental Protocol: Step-by-Step Methodology
Safety First: This procedure involves sodium metal, a highly reactive and flammable substance, and corrosive acids. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Preparation of Sodium Ethoxide Solution (Base)
-
Under a stream of dry nitrogen, place 100 mL of absolute ethanol into a 250 mL three-neck flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add 2.76 g (120 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has dissolved, allow the solution to cool to room temperature. This freshly prepared sodium ethoxide solution is crucial for the subsequent steps.
Step 2: Formation of Free Acetamidine and Condensation
-
To the cooled sodium ethoxide solution, add 9.45 g (100 mmol) of acetamidine hydrochloride portion-wise with stirring. A precipitate of sodium chloride will form. Stir the resulting suspension for 30 minutes at room temperature.
-
Using a dropping funnel, add 23.43 g (100 mmol) of 2-methyl-1,1,3,3-tetraethoxypropane dropwise to the suspension over 20-30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Reaction Work-up and Product Isolation
-
After the reflux period, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding it to 100 mL of ice-cold water. Adjust the pH to ~7-8 using concentrated hydrochloric acid.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (1 x 30 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (diethyl ether) by rotary evaporation.
Step 4: Purification
-
The resulting crude oil is purified by fractional distillation under reduced pressure or by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound. The expected product is a colorless to pale yellow liquid.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the methyl groups and the aromatic protons on the pyrimidine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.[4]
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine purity and confirm the molecular weight of the product (M.W. 108.14 g/mol ).
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are anhydrous, particularly the ethanol and diethyl ether. The sodium ethoxide solution should be freshly prepared as it can degrade upon exposure to atmospheric moisture. Incomplete reaction can be addressed by extending the reflux time.
-
Purification Difficulties: If distillation is challenging, column chromatography is a reliable alternative. A careful selection of the eluent system is key to achieving good separation.
-
Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if impurities are present in the starting materials. Using high-purity reagents is recommended.
Conclusion
This application note presents a detailed and reliable protocol for the laboratory-scale synthesis of this compound based on the Pinner pyrimidine synthesis. By providing a clear mechanistic rationale, a step-by-step guide, and troubleshooting advice, this document serves as a valuable resource for researchers, enabling the efficient and reproducible preparation of this important heterocyclic compound.
References
The Versatile Virtuoso: Harnessing 2,5-Dimethylpyrimidine as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Dynamic Scaffold
In the intricate tapestry of organic synthesis, the pyrimidine core stands as a privileged scaffold, forming the backbone of a multitude of biologically active molecules, including essential components of nucleic acids and a diverse array of pharmaceuticals. Among the myriad of substituted pyrimidines, 2,5-dimethylpyrimidine emerges as a particularly versatile and economically viable building block. Its unique electronic and steric properties, characterized by two reactive methyl groups and a π-deficient aromatic ring, offer a rich landscape for chemical modification. This technical guide, designed for researchers, scientists, and professionals in drug development, delves into the synthetic utility of this compound, providing in-depth application notes and detailed protocols to unlock its full potential in the synthesis of complex molecular architectures. We will explore the nuanced reactivity of this compound and showcase its application in the construction of valuable pharmaceutical intermediates and other functionalized organic molecules.
Reactivity Profile: A Tale of Two Methyls and an Electron-Deficient Ring
The synthetic versatility of this compound stems from the distinct reactivity of its constituent parts: the C2- and C5-methyl groups, and the pyrimidine ring itself. Understanding this reactivity is paramount to designing effective synthetic strategies.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its susceptibility to nucleophilic attack and its resistance to electrophilic substitution. The positions on the pyrimidine ring exhibit a clear hierarchy of reactivity:
-
C4 and C6 Positions: These are the most electron-deficient carbons and are thus the primary sites for nucleophilic aromatic substitution (SNAr) reactions, especially if a suitable leaving group is present.
-
C2 Position: Also electron-deficient, this position is amenable to nucleophilic attack and direct C-H functionalization.[1]
-
C5 Position: Being the least electron-deficient carbon, it is the most likely site for electrophilic aromatic substitution, although this generally requires activating groups on the ring.
The two methyl groups on the pyrimidine ring also exhibit differential reactivity. The C2-methyl group is rendered more acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms. This facilitates deprotonation to form a nucleophilic intermediate that can react with a variety of electrophiles. The C5-methyl group, while less acidic, can still participate in radical reactions and certain condensation reactions.
Strategic Functionalization of this compound
The unique reactivity profile of this compound allows for a range of strategic functionalizations. These transformations can be broadly categorized into reactions involving the methyl groups and reactions involving the pyrimidine ring.
I. Functionalization of the Methyl Groups
The methyl groups of this compound serve as valuable handles for chain extension and the introduction of diverse functional groups.
The enhanced acidity of the C2-methyl group allows for its selective deprotonation using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a stabilized carbanion. This nucleophile can then be trapped with various electrophiles.
Diagram 1: General Workflow for C2-Methyl Functionalization
Caption: Workflow for the functionalization of the C2-methyl group.
Experimental Protocol: Synthesis of 2-(2-Hydroxy-2-phenylethyl)-5-methylpyrimidine
This protocol details the deprotonation of the C2-methyl group of this compound and its subsequent reaction with benzaldehyde.
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 108.14 | 1.08 g (10 mmol) |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 4.4 mL (11 mmol) |
| Benzaldehyde | 1.2 | 106.12 | 1.27 g (12 mmol) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Saturated aq. NH₄Cl | - | - | 20 mL |
| Diethyl ether | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. The solution will typically develop a deep color, indicating the formation of the anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add benzaldehyde dropwise to the solution.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
The Minisci reaction offers a powerful method for the direct C-H functionalization of heterocycles.[2][3] In the context of this compound, this reaction can be utilized to introduce alkyl or acyl groups at the methyl positions, proceeding through a radical mechanism.
Diagram 2: Minisci-type Reaction on this compound
Caption: General mechanism of a Minisci-type reaction.
II. Functionalization of the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring allows for a variety of functionalization strategies, primarily through nucleophilic substitution and C-H activation.
To utilize powerful cross-coupling methodologies like Suzuki, Stille, and Buchwald-Hartwig reactions, this compound must first be halogenated. Chlorination or bromination can be achieved using standard halogenating agents, providing the corresponding halopyrimidine, which can then be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or amino substituents.
Experimental Protocol: Synthesis of 2-Chloro-5-methylpyrimidine
This protocol describes a method for the chlorination of a methylpyrimidine, which can be adapted for this compound.[4]
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 108.14 | 1.08 g (10 mmol) |
| N-Chlorosuccinimide (NCS) | 1.1 | 133.53 | 1.47 g (11 mmol) |
| Acetonitrile | - | - | 50 mL |
| Benzoyl Peroxide | cat. | 242.23 | 0.12 g (0.5 mmol) |
Procedure:
-
In a round-bottom flask, dissolve this compound in acetonitrile.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-chloro-5-methylpyrimidine.
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
The functionalized derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active compounds, particularly in the realm of kinase inhibitors.
I. Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention as potent inhibitors of various protein kinases, playing a crucial role in targeted cancer therapy.[5][6] Derivatives of this compound can be elaborated to form key intermediates for the synthesis of these important scaffolds.
Diagram 3: Synthesis of Pyrazolo[1,5-a]pyrimidines
Caption: Synthetic route to pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Experimental Protocol: General Procedure for the Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidines
This protocol outlines a general method for the cyclocondensation of a β-ketoester derived from this compound with an aminopyrazole.
| Reagent/Material | Molar Eq. |
| Ethyl 2-(5-methylpyrimidin-2-yl)acetate | 1.0 |
| 3-Amino-5-methylpyrazole | 1.1 |
| Acetic Acid | - |
| Ethanol | - |
Procedure:
-
A mixture of ethyl 2-(5-methylpyrimidin-2-yl)acetate and 3-amino-5-methylpyrazole in ethanol is treated with a catalytic amount of acetic acid.
-
The reaction mixture is heated to reflux for 12-24 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to afford the crude pyrazolo[1,5-a]pyrimidine product.
-
Further purification can be achieved by recrystallization or column chromatography.
II. A Key Component in the Synthesis of Imatinib Analogs
Imatinib (Gleevec®) is a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. The core structure of Imatinib features a 2-phenylaminopyrimidine moiety. This compound can serve as a starting point for the synthesis of analogs of this important drug.[7][8]
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and valuable building block in organic synthesis. Its readily functionalizable methyl groups and the electron-deficient pyrimidine ring provide a platform for the construction of a diverse array of complex molecules. The application notes and protocols detailed in this guide are intended to serve as a practical resource for chemists seeking to leverage the synthetic potential of this dynamic scaffold. As the demand for novel and effective pharmaceuticals and functional materials continues to grow, the strategic application of readily available building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis. Future research will likely focus on the development of more efficient and selective C-H functionalization methods, further expanding the synthetic toolbox available for the derivatization of this important heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Applications of 2,5-Dimethylpyrimidine in Medicinal Chemistry: A Guide for Researchers
The 2,5-dimethylpyrimidine scaffold is a privileged heterocyclic motif that has garnered significant interest in medicinal chemistry. Its structural features, including hydrogen bond acceptors and sites for substitution, make it a versatile core for the design of a wide range of therapeutic agents. This guide provides a detailed overview of the applications of this compound and its derivatives in drug discovery, with a focus on its role in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists and kinase inhibitors.
The this compound Scaffold: A Versatile Core in Drug Design
The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have a long history in medicinal chemistry. The 2,5-dimethyl substitution pattern on the pyrimidine ring provides a unique combination of lipophilicity and steric bulk, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. This scaffold has been successfully incorporated into molecules targeting a variety of biological targets, demonstrating its potential in diverse therapeutic areas.
Case Study: 2,5-Dimethyl-Pyrazolo[1,5-a]pyrimidines as Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
A prominent example of the successful application of the this compound motif is in the development of potent and orally active CRF1 receptor antagonists. These compounds have shown clinical efficacy in the treatment of major depression.[1]
Mechanism of Action
The CRF1 receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related disorders like depression and anxiety.[2][3] Antagonists of the CRF1 receptor block the binding of corticotropin-releasing factor, thereby attenuating the stress response. The pyrazolo[1,5-a]pyrimidine core, which incorporates a this compound-like structure, has been a particularly fruitful scaffold for the development of such antagonists.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted on this class of compounds. For instance, the introduction of a hydrophilic and weakly basic pyridine moiety at the 3-position of the pyrazolo[1,5-a]pyrimidine nucleus was found to reduce lipophilicity and increase water solubility without compromising binding affinity to the CRF1 receptor.[1]
One notable clinical candidate, NBI 30775/R121919 , features a 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine core. This compound exhibited high binding affinity for the human CRF1 receptor with a Ki value of 3.5 nM and demonstrated functional antagonism by inhibiting CRF-stimulated cAMP production and ACTH release.[1]
| Compound | Target | Kᵢ (nM) | IC₅₀ (cAMP) (nM) | IC₅₀ (ACTH) (nM) |
| NBI 30775/R121919 | Human CRF1 Receptor | 3.5 | 50 | 20 |
Data from Chen et al., J Med Chem. 2004.[1]
The pharmacokinetic profile of this compound was also favorable, showing good oral bioavailability and brain penetration in rats.[1]
Caption: Workflow for the development of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidine-based CRF1 receptor antagonists.
Synthetic Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine CRF1 Receptor Antagonist
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives generally involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Protocol 1: General Synthesis of 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidines
-
Step 1: Synthesis of 3-amino-4-cyanopyrazole.
-
To a solution of malononitrile in ethanol, add hydrazine hydrate dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain 3-amino-4-cyanopyrazole.
-
-
Step 2: Synthesis of 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
-
To a solution of 3-amino-4-cyanopyrazole in acetic acid, add acetylacetone.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the desired product.
-
-
Step 3: Further derivatization.
-
The amino group at the 7-position can be further functionalized through various reactions such as nucleophilic aromatic substitution to introduce different substituents and explore SAR.
-
This compound Derivatives as Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, many of which are used in cancer therapy.[4] The 2,5-disubstituted pyrimidine motif has been explored for the development of inhibitors targeting various kinases.
Bruton's Tyrosine Kinase (Btk) Inhibitors
A series of 2,5-diaminopyrimidine-based covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk) have been developed. Btk is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[5] These inhibitors demonstrated potent antiproliferative activities in multiple B-cell lymphoma cell lines.[5]
Src/Abl Kinase Inhibitors
Substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual inhibitors of Src and Abl kinases. One such compound, BMS-354825 (Dasatinib), which contains a 2-methylpyrimidinylamino moiety, has shown significant antitumor activity in preclinical models of chronic myelogenous leukemia (CML).[6] While not a this compound, this example highlights the utility of substituted pyrimidines in kinase inhibition.
General Synthetic Approach for 2,5-Disubstituted Pyrimidine Kinase Inhibitors
The synthesis of 2,5-disubstituted pyrimidine kinase inhibitors often involves a convergent approach where a functionalized pyrimidine core is coupled with various side chains.
Caption: General synthetic workflow for 2,5-disubstituted pyrimidine kinase inhibitors.
Protocol 2: Synthesis of a 2,5-Disubstituted Pyrimidine via Sequential Cross-Coupling
-
Step 1: Monosubstitution of a 2,5-dihalopyrimidine.
-
To a solution of 2,5-dichloropyrimidine in a suitable solvent (e.g., dioxane), add an amine (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography to obtain the mono-substituted pyrimidine.
-
-
Step 2: Disubstitution via Suzuki Coupling.
-
To a solution of the mono-substituted chloropyrimidine in a solvent mixture (e.g., dioxane/water), add a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Perform an aqueous workup and purify the crude product by column chromatography or recrystallization to yield the final 2,5-disubstituted pyrimidine.
-
Other Therapeutic Applications
While the applications of the this compound scaffold are most prominently documented for CRF1 receptor antagonists and as a core in certain kinase inhibitors, the broader pyrimidine class of compounds has been investigated for a multitude of other therapeutic purposes.
-
Anticancer Agents: Pyrimidine derivatives have been explored as anticancer agents targeting various mechanisms, including dihydrofolate reductase inhibition and disruption of microtubule dynamics.[7]
-
Antiviral Agents: The pyrimidine nucleus is a key component of several antiviral drugs. Novel pyrimidine derivatives continue to be synthesized and evaluated for their activity against a range of viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).[8][9]
-
Anti-inflammatory Agents: Pyrimidine derivatives have shown potential as anti-inflammatory agents through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[10]
Experimental Design and Troubleshooting
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring the progress of the synthetic reactions.
-
Purification: Column chromatography on silica gel is a common method for purifying pyrimidine derivatives. The choice of eluent system will depend on the polarity of the compound. Recrystallization can also be an effective purification technique for solid products.
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Solubility: The solubility of pyrimidine derivatives can be a challenge. It is often necessary to perform salt formation or introduce solubilizing groups to improve aqueous solubility for biological testing.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable building block in medicinal chemistry, leading to the development of clinically relevant compounds. Its versatility allows for the fine-tuning of molecular properties to achieve desired biological activities and pharmacokinetic profiles. Future research in this area will likely focus on exploring novel substitutions on the this compound core to target a wider range of biological targets, including emerging drug targets in oncology, neurodegenerative diseases, and infectious diseases. The development of more efficient and stereoselective synthetic methodologies will further accelerate the discovery of new drug candidates based on this privileged scaffold.
References
- 1. scribd.com [scribd.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2'-fluoro and 2',4'-dimethyl pyrimidine C-nucleoside analogues as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,5-Dimethylpyrimidine as a Versatile Synthon for Novel Agrochemicals
Introduction
The pyrimidine ring is a privileged scaffold in modern agrochemical discovery, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1] Its unique electronic properties and multiple points for substitution allow for fine-tuning of biological activity, selectivity, and physicochemical characteristics. Within this class, 2,5-Dimethylpyrimidine stands out as a valuable yet strategically important starting material. The specific substitution pattern—a methyl group at the electron-deficient C2 position and another at the electron-rich C5 position—offers a unique combination of steric and electronic features that can be exploited to develop novel active ingredients with potentially enhanced efficacy or novel modes of action.
This technical guide provides a comprehensive overview of the synthetic utility of this compound in generating lead compounds for two major classes of agrochemicals: anilinopyrimidine fungicides and sulfonylurea herbicides. We present detailed, field-proven protocols adapted from established methodologies, explain the causal chemistry behind experimental choices, and offer a framework for researchers to explore this versatile building block.
Part 1: Synthesis of Anilinopyrimidine-Type Fungicides
Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are vital tools for controlling a range of plant pathogens, primarily by inhibiting the biosynthesis of methionine. The core structure consists of a substituted aniline linked to the 4-position of a pyrimidine ring. By using this compound as a scaffold, researchers can create novel analogs to explore new structure-activity relationships (SAR) and potentially overcome existing resistance mechanisms.
The key synthetic strategy involves the activation of the C4 position for nucleophilic aromatic substitution (SₙAr) by an appropriate aniline derivative. This is typically achieved by converting a 4-hydroxypyrimidine intermediate into a more reactive 4-chloro derivative.
Proposed Synthetic Workflow
The logical flow for synthesizing a library of 2,5-dimethyl-anilinopyrimidine derivatives begins with the generation of a reactive intermediate, 4-chloro-2,5-dimethylpyrimidine, followed by its coupling with various anilines.
Caption: Synthetic workflow for 2,5-dimethyl-anilinopyrimidine fungicides.
Protocol 1: Synthesis of 4-Chloro-2,5-dimethylpyrimidine
This protocol describes the conversion of a 4-hydroxypyrimidine to a 4-chloropyrimidine, a critical intermediate for SₙAr reactions. The procedure is adapted from a well-established method for similar substituted pyrimidines.[1]
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric keto-form of the hydroxypyrimidine to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloropyrimidine. This transformation is crucial as the chloride is an excellent leaving group for subsequent nucleophilic substitution, whereas the hydroxyl group is not.
Materials:
-
2,5-Dimethyl-4-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dimethyl-4-hydroxypyrimidine (10 mmol).
-
Carefully add POCl₃ (15 mL) to the flask in a fume hood.
-
Heat the mixture to 70 °C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool slightly and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly pour the cooled residue into 200 mL of ice water with vigorous stirring.
-
Neutralize the aqueous solution to pH ~7 by the slow, portion-wise addition of solid Na₂CO₃.
-
Extract the aqueous layer with EtOAc (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Aryl-2,5-dimethylpyrimidin-4-amine
This protocol details the coupling of the chlorinated intermediate with a substituted aniline.
Rationale: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property activates the ring towards nucleophilic attack. The SₙAr reaction proceeds via a Meisenheimer complex intermediate, and the rate is enhanced by the stability of this intermediate and the leaving group's ability. A non-nucleophilic base is often used to quench the HCl generated during the reaction.
Materials:
-
4-Chloro-2,5-dimethylpyrimidine (from Protocol 1)
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Potassium carbonate (K₂CO₃), powdered
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
Procedure:
-
To a solution of 4-chloro-2,5-dimethylpyrimidine (1 mmol) in CH₃CN (10 mL), add the desired substituted aniline (1.2 mmol) and powdered K₂CO₃ (1.1 mmol).
-
Stir the mixture at reflux for 6-8 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent in vacuo.
-
Dissolve the residue in DCM (50 mL) and water (50 mL).
-
Adjust the pH to ~7 with cold 0.5 N HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the final product.
Data Presentation: Fungicidal Activity of Anilinopyrimidines
While data for novel this compound derivatives requires experimental validation, the following table provides context on the fungicidal activity of established anilinopyrimidine compounds against common plant pathogens.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ of Control (µg/mL) |
| Pyrimethanil | Botrytis cinerea | >100 | Cyprodinil | 0.23 |
| Cyprodinil | Botrytis cinerea | 0.23 | - | - |
| Diflumetorim | Rhizoctonia solani | 19.8 | - | - |
Part 2: Synthesis of Sulfonylurea-Type Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[2][3] The general structure consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to a pyrimidine or triazine heterocycle. Developing novel sulfonylureas with a this compound moiety could lead to herbicides with improved crop safety profiles or a different spectrum of weed control.
General Synthetic Strategy
The cornerstone of sulfonylurea synthesis is the coupling of a pyrimidine amine intermediate with a substituted phenylsulfonyl isocyanate or a related precursor. The amine intermediate is the key component derived from the this compound scaffold.
Caption: General workflow for sulfonylurea herbicide synthesis.
Protocol 3: Sulfonylurea Bridge Formation
This protocol outlines the final coupling step to form the sulfonylurea linkage, a method widely applicable in herbicide synthesis.[4][5]
Rationale: This reaction joins the two key fragments of the herbicide. The amine group of the pyrimidine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate (or a related activated carbamate). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective, non-nucleophilic organic base used to facilitate the reaction, particularly when starting from a carbamate, by deprotonating the sulfonamide to enhance its reactivity.
Materials:
-
2-Amino-4-alkoxy-5-methylpyrimidine (Key Intermediate)
-
Substituted Phenylsulfonyl Isocyanate or Phenyl Carbamate derivative
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the pyrimidine amine intermediate (2.0 mmol) and the phenylsulfonyl carbamate intermediate (1.9 mmol) in anhydrous acetonitrile (15 mL).
-
Add DBU (2.8 mmol) to the solution via syringe.
-
Stir the reaction mixture at room temperature overnight. Monitor completion by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent system (e.g., petroleum ether/ethyl acetate).
-
Purify the crude material using silica gel column chromatography to isolate the target sulfonylurea compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Herbicidal Activity of Sulfonylureas
The table below presents herbicidal activity for representative sulfonylurea compounds, providing a benchmark for the potential efficacy of newly synthesized this compound-based analogs.
| Compound Type | Test Species | Activity Level | Dosage |
| Monosubstituted Sulfonylurea | Brassica napus | Significant Inhibition | 300 g/ha |
| Monosubstituted Sulfonylurea | Amaranthus retroflexus | Significant Inhibition | 300 g/ha |
| Chlorsulfuron Analog | Wheat | Good Crop Safety | High Dosage |
| Chlorsulfuron Analog | Corn | Good Crop Safety | High Dosage |
Conclusion
This compound serves as a synthetically accessible and highly versatile platform for the development of novel agrochemicals. The protocols and strategies outlined in this guide demonstrate its utility in constructing both anilinopyrimidine and sulfonylurea scaffolds. The specific methyl substitution pattern provides a unique structural motif that can be leveraged by medicinal and agrochemical chemists to modulate biological activity, spectrum, and crop selectivity. By employing the robust synthetic methodologies presented, researchers can efficiently generate diverse libraries of this compound derivatives for screening, leading to the discovery of next-generation crop protection agents.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Alkylation of Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of N-Alkylated Pyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including essential nucleobases like uracil, thymine, and cytosine.[1] The strategic N-alkylation of this ring system is a pivotal transformation in drug discovery, enabling the modulation of a compound's pharmacological profile. By introducing alkyl groups at the ring nitrogen atoms, researchers can fine-tune properties such as solubility, metabolic stability, and target-binding affinity.
However, the N-alkylation of pyrimidines is not without its challenges. The presence of multiple nucleophilic sites—typically the N1 and N3 positions, as well as exocyclic oxygen atoms in pyrimidinones—often leads to mixtures of regioisomers.[2] Achieving high regioselectivity is therefore a primary objective in the synthesis of N-alkylated pyrimidine derivatives. This guide provides an in-depth analysis of various experimental protocols, explaining the mechanistic rationale behind procedural choices and offering field-proven insights to navigate the complexities of this essential reaction.
Mechanistic Overview: Controlling Regioselectivity
The outcome of a pyrimidine alkylation reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution at positions 2, 4, and 6, but makes electrophilic substitution difficult.[3] For N-alkylation, the reaction proceeds via nucleophilic attack of a ring nitrogen atom on an electrophilic alkylating agent, typically following an SN2 mechanism.
The key to a successful and selective N-alkylation lies in understanding and controlling the factors that influence which nitrogen atom acts as the primary nucleophile.
-
Electronic Effects : The acidity of the N-H protons plays a crucial role. In unsubstituted pyrimidin-2(1H)-ones (like uracil), the N1-H is generally more acidic and thus more readily deprotonated, favoring N1 alkylation. Substituents on the ring can dramatically alter the electron density and acidity of the nitrogens.[4]
-
Steric Hindrance : Bulky substituents adjacent to a nitrogen atom can impede the approach of the alkylating agent, directing the reaction to a less sterically hindered nitrogen.
-
Reaction Conditions : The choice of base, solvent, and temperature can shift the equilibrium between different anionic forms of the pyrimidine and influence the kinetic versus thermodynamic product distribution.[4][5] For instance, non-polar solvents may favor N-alkylation, while certain conditions can promote O-alkylation.[4]
Caption: Key nucleophilic sites for alkylation on the uracil ring.
Protocol 1: Classical N1-Alkylation with a Carbonate Base
This method is a robust and widely used approach for the N1-alkylation of pyrimidinones like uracil and its derivatives, particularly when high selectivity for N1 is desired and O-alkylation is a competing pathway.[2] The use of a mild base like potassium carbonate (K₂CO₃) or a stronger one like cesium carbonate (Cs₂CO₃) is common.
Causality Behind Experimental Choices:
-
Base : K₂CO₃ is a moderately strong base, sufficient to deprotonate the more acidic N1-H of uracil derivatives. Cs₂CO₃ is often more effective due to the "cesium effect," which involves better dissociation and solvation of the carbonate salt, leading to a more reactive pyrimidine anion.[6]
-
Solvent : Polar aprotic solvents like DMF or acetonitrile are used to dissolve the pyrimidine salt and facilitate the SN2 reaction.
-
Alkylating Agent : Alkyl halides are common, with reactivity following the order I > Br > Cl. Typically, 1.1 to 2.0 equivalents are used to ensure complete consumption of the starting material.[2][7]
Detailed Step-by-Step Methodology:
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add the pyrimidine derivative (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Reagent Addition : Add the alkyl halide (1.2 eq) to the suspension at room temperature.
-
Reaction : Stir the mixture at the desired temperature (typically room temperature to 80 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to obtain the pure N1-alkylated product.
Trustworthiness & Troubleshooting:
-
Issue : Formation of N1,N3-dialkylated product.
-
Cause : Use of excess alkylating agent or prolonged reaction times.
-
Solution : Reduce the equivalents of the alkylating agent to 1.05-1.1 and carefully monitor the reaction to stop it upon consumption of the starting material.
-
-
Issue : Low yield.
-
Cause : Incomplete deprotonation or low reactivity of the alkylating agent (e.g., an alkyl chloride).
-
Solution : Switch to a stronger base like Cs₂CO₃ or use a more reactive alkylating agent (alkyl bromide or iodide). Adding a catalytic amount of sodium iodide can facilitate the reaction with an alkyl chloride via an in situ Finkelstein reaction.
-
-
Issue : Competing O-alkylation.
Protocol 2: Selective N3-Alkylation via N1-Protection
Achieving selective alkylation at the N3 position is often challenging due to the higher kinetic acidity of the N1 proton. A reliable strategy involves temporarily protecting the N1 position, performing the N3-alkylation, and then removing the protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose as it can be removed under mild conditions.[9]
Causality Behind Experimental Choices:
-
Protection : Di-tert-butyl dicarbonate (Boc₂O) with DMAP as a catalyst selectively protects the N1 position.
-
N3-Alkylation : With the N1 position blocked, a standard base like K₂CO₃ can be used to deprotonate the N3-H, allowing for selective alkylation at this site.
-
Deprotection : The Boc group is labile to acid and can be cleanly removed with trifluoroacetic acid (TFA) at room temperature.[9]
Detailed Step-by-Step Methodology:
-
N1-Protection : Dissolve the pyrimidine (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature until the starting material is consumed (monitor by TLC). Concentrate the mixture and purify to isolate the N1-Boc-protected pyrimidine.
-
N3-Alkylation : Dissolve the N1-Boc-pyrimidine (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and the desired alkyl halide (1.2 eq). Stir at room temperature or heat as necessary until the reaction is complete.
-
Workup : Perform an aqueous workup as described in Protocol 1 to isolate the crude N1-Boc, N3-alkyl pyrimidine. Purification may be necessary.
-
Deprotection : Dissolve the crude or purified product in DCM. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours.
-
Final Isolation : Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final N3-alkylated pyrimidine.
Protocol 3: Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
Phase-transfer catalysis is a powerful technique for reactions involving an ionic reagent (like a deprotonated pyrimidine) and an organic substrate that are soluble in immiscible phases (e.g., aqueous and organic).[10] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports the pyrimidine anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent.[10][11][12] This method often results in high yields under mild conditions.[12]
Causality Behind Experimental Choices:
-
Catalyst : The lipophilic cation of the PTC (e.g., R₄N⁺) pairs with the pyrimidine anion, forming a lipophilic ion pair that is soluble in the organic phase.
-
System : Solid-liquid PTC is common, where a solid base (e.g., K₂CO₃, KOH) is used with an organic solvent.[11][12] This avoids the need for anhydrous conditions and expensive anhydrous solvents.
-
Regioselectivity : PTC can provide excellent regioselectivity for N1-alkylation.[11][12]
Caption: Workflow of solid-liquid phase-transfer catalysis.
Detailed Step-by-Step Methodology:
-
Setup : In a flask, combine the pyrimidine (1.0 eq), powdered potassium carbonate (3.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and a suitable organic solvent (e.g., acetonitrile or toluene).
-
Reagent Addition : Add the alkylating agent (1.1 eq) to the vigorously stirred suspension.
-
Reaction : Heat the mixture (e.g., to 60-80 °C) and stir for 2-12 hours. The use of vigorous stirring is critical to ensure efficient transfer between phases.
-
Workup : After cooling, filter off the solid inorganic salts and wash the filter cake with the solvent.
-
Isolation : Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization.
Protocol 4: The Mitsunobu Reaction for Mild N-Alkylation
The Mitsunobu reaction is an invaluable tool for forming C-N bonds under exceptionally mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[13][14] The reaction couples an alcohol with an acidic N-H pronucleophile (pKa < 15), such as a pyrimidine, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[14]
Causality Behind Experimental Choices:
-
Redox System : PPh₃ and DEAD form a reactive phosphonium salt intermediate. The alcohol is activated by this intermediate, converting the hydroxyl group into a good leaving group.
-
Stereochemistry : The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a hallmark of the SN2 mechanism.[14]
-
Selectivity : The Mitsunobu reaction can offer different regioselectivity compared to classical methods, and this can be influenced by the solvent and the specific alcohol used.[15][16]
Detailed Step-by-Step Methodology:
-
Setup : Dissolve the pyrimidine (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent like THF or dioxane under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add the diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-30 minutes. A color change and/or formation of a precipitate is often observed.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Workup : Concentrate the reaction mixture in vacuo. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which are often challenging to remove.
-
Purification : Direct purification by column chromatography is the most common method. The byproducts can sometimes be precipitated by adding a non-polar solvent like diethyl ether and filtering before chromatography.
Protocol 5: Heterogeneous Catalysis for Greener Synthesis
Recent advancements have focused on developing more environmentally friendly protocols. The use of a recyclable, solid heterogeneous catalyst offers significant advantages, including simplified workup procedures (catalyst removal by simple filtration) and milder reaction conditions.[2] One such method employs an ammonium sulfate-coated Hydro-Thermal-Carbone (AS@HTC) catalyst.[2]
Causality Behind Experimental Choices:
-
Silylation : The reaction often proceeds via an in situ silylation of the pyrimidine using hexamethyldisilazane (HMDS). This increases the nucleophilicity of the pyrimidine and improves its solubility in organic solvents. The AS@HTC acts as a catalyst for this step.
-
Alkylation : The silylated pyrimidine then reacts with the alkylating agent. This two-step, one-pot procedure provides high yields and excellent selectivity for the N1-alkylated product, avoiding common side products.[2]
Detailed Step-by-Step Methodology:
-
Silylation : In a flask, create a mixture of the pyrimidine (1.0 mmol), AS@HTC catalyst (50 mg), and hexamethyldisilazane (HMDS, 1.5 mL).[2] Heat the mixture under reflux for 2 hours.
-
Alkylation : After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in anhydrous acetonitrile (2.5 mL). Add the alkylating agent (2.0 eq).[2]
-
Reaction : Stir the reaction mixture for 12 hours at 80 °C.[2]
-
Isolation : Upon completion, filter the mixture to recover the catalyst. Evaporate the solvent from the filtrate to dryness to yield the N1-alkylated product.[2] Further purification is typically minimal.
Data Summary: Comparison of N-Alkylation Protocols
| Method | Typical Base/Reagents | Solvent | Temp. | Time | Typical Yield | Key Advantages/Disadvantages |
| Classical Alkylation | K₂CO₃, Cs₂CO₃, NaH | DMF, MeCN | RT - 80°C | 4-24 h | 60-95% | Pro: Robust, scalable, common reagents. Con: Can lead to over-alkylation; requires anhydrous conditions with NaH. |
| N1-Protection/N3-Alkylation | Boc₂O/DMAP; K₂CO₃; TFA | DCM, DMF | RT | Multi-step | 50-80% (overall) | Pro: Excellent control for N3 selectivity.[9] Con: Multi-step process reduces overall yield. |
| Phase-Transfer Catalysis | K₂CO₃, KOH; TBAB, 18-crown-6 | Toluene, MeCN | 60-80°C | 2-12 h | 80-98% | Pro: High yields, mild conditions, no need for anhydrous solvents.[11][12] Con: Catalyst may need to be removed. |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | THF, Dioxane | 0°C - RT | 12-24 h | 50-90% | Pro: Very mild, neutral conditions; inverts stereochemistry.[14] Con: Difficult purification of byproducts. |
| Heterogeneous Catalysis | AS@HTC, HMDS | MeCN | 80°C | ~14 h | 80-90% | Pro: Green method, easy catalyst removal, high N1-selectivity.[2] Con: Requires initial silylation step. |
| Microwave-Assisted | K₂CO₃ | DMF (catalytic) | 130°C | 5-15 min | 70-95% | Pro: Drastically reduced reaction times.[17][18] Con: Requires specialized microwave reactor equipment. |
General Experimental Workflow
Caption: A typical experimental workflow for N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals - [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
Application Notes and Protocols: 2,5-Dimethylpyrimidine as a Versatile Ligand for Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Untapped Potential of 2,5-Dimethylpyrimidine in Catalysis
The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemistry, with applications spanning from pharmaceutical synthesis to materials science. Within the vast landscape of catalyst design, the ligand plays a pivotal role in modulating the electronic and steric properties of the metal center, thereby dictating the outcome of a catalytic transformation. Pyrimidine-based ligands have emerged as a promising class of ancillary ligands, offering unique electronic properties and coordination modes. While various substituted pyrimidines have been explored, This compound remains a largely underexplored ligand with significant potential.
This application note serves as a comprehensive guide for researchers interested in exploring the catalytic applications of this compound. Although direct, published protocols for this specific ligand are scarce, this document provides a scientifically grounded framework for its use. By drawing parallels with structurally related pyrimidine and pyridine ligands, we present detailed synthetic protocols for its metal complexes and its application in key cross-coupling reactions. This guide is intended to empower researchers to unlock the catalytic potential of this readily accessible and versatile ligand.
Scientific Rationale: Why this compound?
The efficacy of a ligand in a catalytic cycle is a delicate balance of its steric and electronic properties. This compound offers a unique combination of features that make it an attractive candidate for a range of catalytic applications:
-
Modulated Basicity: Compared to pyridine, the two nitrogen atoms in the pyrimidine ring lead to a lower pKa, influencing its coordination to the metal center. The two methyl groups at the 2- and 5-positions are electron-donating, which can increase the electron density at the nitrogen atoms, thereby enhancing the ligand's ability to stabilize the metal center in various oxidation states.
-
Asymmetric Steric Hindrance: The methyl group at the 2-position provides steric bulk in the vicinity of the metal center, which can be crucial for promoting reductive elimination, the product-forming step in many cross-coupling reactions. The methyl group at the 5-position, being further away, has a more subtle steric influence but can impact the overall shape of the catalytic complex. This asymmetric substitution pattern can potentially lead to interesting selectivity in certain reactions.
-
π-Acceptor Capabilities: The pyrimidine ring, being an electron-deficient aromatic system, can act as a π-acceptor ligand, which can stabilize low-valent metal species that are often key intermediates in catalytic cycles.
These characteristics suggest that this compound could be a valuable ligand in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, which are fundamental transformations in modern organic synthesis.
Synthesis of a Putative Palladium(II) Precatalyst with this compound
To explore the catalytic activity of this compound, the first step is the synthesis of a well-defined metal complex. Palladium(II) complexes are common precatalysts that are readily reduced in situ to the active palladium(0) species. Below is a detailed protocol for the synthesis of a putative bis(this compound)palladium(II) dichloride complex, based on established methods for preparing similar pyridine and pyrimidine complexes.[1][2][3][4]
Protocol 1: Synthesis of Dichlorobis(this compound)palladium(II)
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (177 mg, 1.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen- and moisture-free environment.
-
Solvent and Ligand Addition: Add anhydrous acetonitrile (20 mL) to the flask via a syringe. Stir the suspension. In a separate vial, dissolve this compound (238 mg, 2.2 mmol, 2.2 equivalents) in anhydrous acetonitrile (5 mL).
-
Reaction: Slowly add the solution of this compound to the stirring suspension of PdCl₂ at room temperature. The color of the suspension is expected to change from a dark brown/red to a yellow or pale-orange solution/suspension.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by the complete dissolution of PdCl₂.
-
Isolation: After the reaction is complete, reduce the volume of the solvent under vacuum to approximately 5 mL. Add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Purification: Collect the precipitate by filtration under an inert atmosphere, wash with a small amount of cold diethyl ether, and dry under high vacuum. The expected product is a yellow solid.
Characterization: The resulting complex should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.
Application in Catalysis: Protocols for Cross-Coupling Reactions
The true test of a ligand's utility lies in its performance in catalytic reactions. The following protocols are designed as starting points for evaluating the efficacy of the in-situ generated or pre-formed this compound-palladium catalyst in Suzuki-Miyaura and Heck cross-coupling reactions. These protocols are adapted from literature procedures for related pyrimidine and pyridine-based ligands.[5][6]
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Reaction vial or Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol, 1.2 equivalents), and potassium carbonate (2.0 mmol, 2.0 equivalents).
-
Catalyst Preparation (in-situ): In a separate small vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (2.6 mg, 0.024 mmol, 2.4 mol%) in 1 mL of 1,4-dioxane.
-
Reaction Mixture: Add the catalyst solution to the reaction vial. Then, add 1,4-dioxane (3 mL) and water (1 mL).
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | Expected High |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | Expected High |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Cs₂CO₃ | DMF | 110 | Expected Moderate-High |
*Note: Yields are hypothetical and need to be determined experimentally.
Protocol 3: Heck Cross-Coupling of an Aryl Iodide with an Alkene
This protocol outlines a general procedure for the Heck reaction between an aryl iodide and an alkene, catalyzed by a palladium/2,5-dimethylpyrimidine system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Reaction vial or Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl iodide (1.0 mmol) and the alkene (1.5 mmol, 1.5 equivalents).
-
Catalyst and Base: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (2.6 mg, 0.024 mmol, 2.4 mol%), and triethylamine (0.28 mL, 2.0 mmol).
-
Solvent: Add anhydrous DMF (5 mL).
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
To better understand the proposed role of this compound in catalysis, the following diagrams illustrate a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction with this compound (dmp) as the ligand.
Experimental Workflow for Ligand Screening
A systematic approach is crucial when evaluating a new ligand. The following workflow outlines a logical progression for screening the efficacy of this compound.
Caption: A logical workflow for the evaluation of this compound as a ligand in catalysis.
Conclusion and Future Outlook
This compound represents a promising yet underutilized ligand in the field of homogeneous catalysis. Its unique electronic and steric profile suggests its potential to serve as an effective ancillary ligand in a variety of transition metal-catalyzed reactions. The protocols and workflows presented in this application note provide a solid foundation for researchers to begin exploring its catalytic capabilities. Further investigations into its coordination chemistry with other metals, its application in other catalytic transformations (e.g., C-H activation, amination), and a detailed comparison with other pyrimidine-based ligands will undoubtedly shed more light on its full potential. As the demand for more efficient and selective catalytic systems continues to grow, the exploration of underexplored ligand scaffolds like this compound will be crucial for advancing the frontiers of chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium Complexes of Pyrimidine-2-thiones: Synthesis, Structures, and Properties - Kuzovlev - Russian Journal of Coordination Chemistry [modernonco.orscience.ru]
- 3. Synthesis, antimicrobial, and antitumor activity of a series of palladium(II) mixed ligand complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelating palladium complexes containing pyridine/pyrimidine hydroxyalkyl di-functionalized N-heterocyclic carbenes: synthesis, structure, and catalytic activity towards C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of 2,5-Dimethylpyrimidine: A Guide to HPLC and GC-MS Methods
Introduction
2,5-Dimethylpyrimidine is a substituted pyrimidine that serves as a crucial building block in the synthesis of various biologically active compounds and novel materials. The precise and accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of pharmaceutical intermediates and final products, as well as for monitoring its presence in various matrices. This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The protocols herein are structured to be self-validating, grounded in established analytical principles and authoritative guidelines.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method with UV detection provides excellent selectivity and sensitivity.
Principle of Separation
In reversed-phase HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time on the column based on its interaction with the stationary phase. By carefully selecting the mobile phase composition and gradient, a sharp, symmetrical peak can be achieved for accurate quantification.
Experimental Protocol: HPLC-UV
Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase diluent (50:50 acetonitrile:water) to a known concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes to achieve a stable baseline.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve using the peak area obtained from the sample injection.
-
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[3] For this compound, GC-MS provides an excellent alternative to HPLC, especially for trace-level analysis in complex matrices.
Principle of Separation and Detection
In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS
Objective: To quantify this compound using GC-MS, particularly for assessing volatile impurities or trace levels.
Instrumentation and Materials:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
HP-5MS column (or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
High-purity helium.
-
Dichloromethane (DCM) or other suitable solvent.
-
This compound reference standard.
-
Internal standard (e.g., 2,6-Dimethylpyrazine-d6).[4]
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Prepare a separate stock solution of the internal standard (e.g., 2,6-Dimethylpyrazine-d6) at 1 mg/mL.
-
Create a series of calibration standards by diluting the this compound stock solution and adding a constant amount of the internal standard to each.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples, accurately measure a known volume and add a known amount of the internal standard.
-
Extract the sample with dichloromethane.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.[3]
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample using this calibration curve. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and provides the most accurate correction for matrix effects and variations in instrument response.[4]
-
Method Validation
Similar to the HPLC method, the GC-MS method should be validated for its intended purpose.
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (RSD) | ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |
GC-MS Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Conclusion
The HPLC-UV and GC-MS methods detailed in this guide provide robust and reliable approaches for the quantitative analysis of this compound. The choice between the two techniques will depend on the specific application, the nature of the sample matrix, and the required sensitivity. Proper method validation is crucial to ensure the accuracy and precision of the results. By following these protocols, researchers, scientists, and drug development professionals can confidently quantify this compound in their samples, contributing to the development of high-quality and safe products.
References
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to Maximizing 2,5-Dimethylpyrimidine Synthesis Yield
Welcome to the comprehensive support guide for the synthesis of 2,5-Dimethylpyrimidine. As a crucial heterocyclic building block in pharmaceutical and materials science, achieving high-yield, reproducible synthesis is paramount. This document is designed to function as a direct line to our applications team, providing in-depth, field-tested answers to the most common challenges encountered in the lab. We will move beyond simple procedural steps to explore the chemical causality behind yield loss and provide robust, actionable solutions.
The primary and most established route to this compound is the Pinner pyrimidine synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with an amidine.[1][2][3] While straightforward in principle, this reaction is sensitive to several variables that can significantly impact yield and purity. This guide will focus on troubleshooting and optimizing this classic and reliable pathway.
Troubleshooting & Optimization: Frequently Asked Questions (FAQs)
Section 1: Reagents & Setup
Q1: My yield is consistently low (<60%), and TLC shows multiple spots. Where should I begin troubleshooting?
This is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or workup inefficiencies. Before adjusting complex parameters, always start with the fundamentals.
A Troubleshooting Workflow for Low Yield:
dot graph TD { A[Low Yield Observed] --> B{Check Reagent Purity}; B --> C{Is Acetylacetone fresh?}; B --> D{Is Amidine HCl dry?}; B --> E{Is Solvent Anhydrous?}; A --> F{Verify Reaction Conditions}; F --> G{Temperature Control Adequate?}; F --> H{Base Addition Rate Controlled?}; F --> I{Reaction Time Optimized via TLC?}; A --> J{Review Workup & Purification}; J --> K{pH Adjustment Correct for Extraction?}; J --> L{Distillation vs. Chromatography?}; subgraph Legend direction LR Start[Start] -.-> Mid[Process] -.-> End[Check]; end style A fill:#EA4335,fontcolor:#FFFFFF style B fill:#FBBC05,fontcolor:#202124 style F fill:#FBBC05,fontcolor:#202124 style J fill:#FBBC05,fontcolor:#202124 } idot Caption: Initial troubleshooting workflow for low yield.
-
Reagent Purity is Non-Negotiable:
-
Amidine Quality: The amidine salt (e.g., acetamidine hydrochloride) is highly hygroscopic. Moisture can lead to hydrolysis, preventing efficient cyclization.[4] Always use a freshly opened bottle or dry the reagent under vacuum before use.
-
Acetylacetone Purity: Acetylacetone can undergo self-condensation, especially if acidic impurities are present. Using a freshly distilled or high-purity grade is critical.
-
-
Ensure Anhydrous Conditions: Water competes in the reaction and can hydrolyze key intermediates.[4] Use anhydrous solvents and dry all glassware thoroughly.
-
Stoichiometry: While a 1:1 molar ratio is standard, some protocols suggest a slight excess (1.1 to 1.2 equivalents) of the amidine can help drive the reaction to completion.
Section 2: Reaction Parameters
Q2: I'm observing a significant, unidentified byproduct. What is the likely side reaction and how can I prevent it?
The most common side reaction in a Pinner synthesis is the self-condensation of the 1,3-dicarbonyl compound (acetylacetone).[4][5] This is often base-catalyzed and can compete with the desired cyclocondensation with the amidine.
Prevention Strategies:
-
Controlled Base Addition: Add the base (e.g., sodium ethoxide solution) slowly and at a reduced temperature (e.g., 0-10 °C). This minimizes localized "hot spots" and high base concentrations that favor self-condensation.
-
Order of Addition: Add the base to the mixture of acetylacetone and the amidine salt. Having the amidine present ensures it can compete effectively for the acetylacetone as it is deprotonated.
-
Temperature Management: Do not overheat the reaction. While heat is required to drive the cyclization, excessive temperatures can accelerate side reactions. Refluxing gently is typically sufficient.
Q3: How critical is the choice of base and solvent? Can I substitute sodium ethoxide in ethanol?
The choice of base and solvent system is highly critical as it governs the solubility of the reagents and the reactivity of the nucleophiles.
A Simplified Cyclocondensation Mechanism:
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} idot Caption: Simplified Pinner reaction mechanism.
The classic and often most effective system is sodium ethoxide in ethanol or sodium methoxide in methanol . The alkoxide base is strong enough to deprotonate the acetylacetone efficiently without being overly aggressive, and the corresponding alcohol solvent ensures good solubility for the intermediates.
Comparison of Common Reaction Systems
| Base/Solvent System | Typical Temperature | Reported Yield (%) | Key Considerations |
| Sodium Ethoxide / Ethanol | Reflux (∼78 °C) | 80-90% | The standard, well-documented method.[6] |
| Sodium Methoxide / Methanol | Reflux (∼65 °C) | ~90% | Slightly lower temperature may reduce some side products.[7] |
| Potassium Hydroxide / Ethanol | Reflux (∼78 °C) | Variable | A stronger, less-hindered base; can sometimes promote more side reactions.[3] |
| Solvent-Free (Microwave) | 100-120 °C | 88-95% | Dramatically reduces reaction time to minutes but requires specialized equipment.[7] |
Section 3: Workup & Purification
Q4: My crude yield is high, but I lose a significant amount of product during purification. What are the best practices for isolation?
This compound is a relatively volatile and water-soluble basic compound. These properties can lead to significant losses if the workup is not optimized.
-
Neutralization & Extraction:
-
After the reaction is complete, cool the mixture and neutralize it carefully. The pyrimidine is basic, so it will be protonated and water-soluble in acidic conditions. To extract it into an organic solvent (like dichloromethane or ethyl acetate), you must first neutralize the reaction mixture with a base (e.g., NaHCO₃ or Na₂CO₃ solution) to a pH of 7-8.
-
Use a saturated brine solution during the final aqueous wash to reduce the solubility of the pyrimidine in the aqueous layer, driving more of it into the organic phase.
-
-
Solvent Removal:
-
When removing the organic solvent via rotary evaporation, use a moderate temperature (≤ 40 °C). Due to the product's volatility, aggressive heating can lead to significant loss.
-
-
Purification Method:
-
Fractional Distillation: This is often the most effective method for purifying this compound on a larger scale.[8] The boiling point is approximately 155 °C.[8]
-
Silica Gel Chromatography: This is a viable option for smaller scales or for removing highly non-polar/polar impurities. However, pyrimidines are basic and can interact strongly with acidic silica gel, leading to peak tailing and potential yield loss.[8] To mitigate this, you can either use neutral alumina or pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent).
-
Protocol: Optimized Pinner Synthesis of this compound
This protocol incorporates the troubleshooting insights discussed above for a robust, high-yield synthesis.
Materials:
-
Acetamidine hydrochloride (dried under vacuum)
-
Acetylacetone (high purity)
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Saturated Brine solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a condenser and an addition funnel under a nitrogen atmosphere, carefully add sodium metal (1.0 eq) to anhydrous ethanol. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Setup: In a separate flask, dissolve acetamidine hydrochloride (1.0 eq) and acetylacetone (1.0 eq) in anhydrous ethanol. Cool this mixture in an ice bath to 0-5 °C.
-
Condensation: Slowly add the freshly prepared sodium ethoxide solution from step 1 to the cooled mixture of amidine and acetylacetone over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-5 hours.[4][7]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the resulting residue in water and carefully neutralize to pH 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts and wash once with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent carefully on a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound.
References
Technical Support Center: Purification of Crude 2,5-Dimethylpyrimidine by Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2,5-Dimethylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this heterocyclic compound. Our focus is on delivering scientifically sound, experience-driven insights to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying this compound
This compound is a key building block in the synthesis of various biologically active molecules. However, its purification can be challenging due to the presence of structurally similar impurities, its basic nature, and potential instability on certain stationary phases. This guide will address these common issues with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method for synthesizing pyrimidines is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.
Potential Impurities:
-
Unreacted Starting Materials: Such as ethyl acetoacetate and the amidine source.
-
Positional Isomer: 2,6-Dimethylpyrimidine is a common and often difficult-to-separate impurity.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions, various side reactions can occur, leading to a range of structurally related impurities.
-
Polymeric Material: Under certain conditions, starting materials or the product can polymerize.
Q2: My this compound is showing significant peak tailing on a silica gel column. What is the cause and how can I resolve this?
Peak tailing is a common issue when purifying basic compounds like pyrimidines on standard silica gel.[1] This is primarily due to strong interactions between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups on the silica surface.
Troubleshooting Peak Tailing:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[2]
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent. The TEA will preferentially interact with the acidic silanol groups, masking them from your target compound and leading to more symmetrical peaks.
-
Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can also be used, particularly in more polar solvent systems.
-
-
Use of Deactivated Silica: If peak tailing persists, consider using a deactivated or end-capped silica gel, which has fewer free silanol groups.
-
Alternative Stationary Phases: For particularly challenging separations, alumina (basic or neutral) can be a suitable alternative to silica gel.
Q3: I am struggling to separate this compound from its 2,6-isomer. What chromatographic strategies can I employ?
The separation of positional isomers like 2,5- and 2,6-dimethylpyrimidine can be challenging due to their very similar polarities. High-resolution techniques are often required.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power compared to standard flash chromatography.
-
Normal-Phase HPLC: A high-quality silica or alumina column with a carefully optimized non-polar mobile phase can sometimes provide sufficient resolution.
-
Reverse-Phase HPLC: While less common for such relatively non-polar compounds, reverse-phase HPLC with a C18 column and an aqueous/organic mobile phase can be effective, especially if the electronic properties of the isomers lead to different interactions with the stationary phase.[3]
-
Chiral Stationary Phases: Interestingly, chiral columns have been successfully used to separate non-chiral regioisomers of similar compounds like pyrazines.[4] This is due to the unique spatial arrangement of the stationary phase, which can differentiate between the subtle structural differences of the isomers. A Chiralpak AD-H column with a mobile phase like hexane/isopropanol could be a promising avenue to explore.[4]
-
Q4: I suspect my this compound is degrading on the silica gel column. How can I confirm this and what are the alternatives?
Degradation on silica gel can occur with compounds that are sensitive to acidic conditions.
Confirming and Preventing Degradation:
-
TLC Stability Test: Spot your crude material on a silica gel TLC plate and let it sit for an hour or two before eluting. If you observe new spots or streaking that wasn't present initially, your compound is likely degrading.
-
Use of Neutralized Silica: You can neutralize the silica gel by preparing a slurry with your mobile phase containing a basic modifier (e.g., 1% TEA) before packing the column.
-
Alternative Adsorbents:
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
Reverse-Phase Silica (C18): If your compound has sufficient polarity to be retained, reverse-phase chromatography is a good option as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. - Isocratic elution is insufficient for complex mixtures. | - Optimize Mobile Phase: Use TLC to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf of 0.2-0.3 for the target compound. - Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the column run. This will help to separate compounds with a wider range of polarities.[2] |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate system). |
| Product Does Not Elute from the Column | - Mobile phase is not polar enough. - Strong, irreversible adsorption to the stationary phase. - Compound degradation on the column. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent. A "flush" with a very polar solvent like methanol may be necessary. - Check for Degradation: Perform a TLC stability test as described in Q4. - Use a Different Stationary Phase: Consider alumina or reverse-phase silica. |
| Low Yield After Purification | - Incomplete elution from the column. - Co-elution of the product with an impurity. - Product degradation. - Loss during solvent removal (if the product is volatile). | - Ensure Complete Elution: After the main product fractions have been collected, flush the column with a more polar solvent and check these fractions by TLC. - Improve Separation: Re-optimize the chromatographic conditions for better resolution. - Address Degradation: See Q4 for solutions. - Careful Evaporation: Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider alternative methods of solvent removal. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Plate Preparation: Use standard silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Developing Solvent Systems to Screen:
-
Hexane:Ethyl Acetate (9:1, 4:1, 1:1)
-
Dichloromethane:Methanol (99:1, 95:5)
-
For peak tailing, add 0.5% triethylamine to the chosen solvent system.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).
-
Analysis: The optimal solvent system for column chromatography will give your product an Rf value of approximately 0.2-0.3.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (determined by TLC).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
Dry Loading: For samples not readily soluble in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Apply positive pressure (e.g., with air or nitrogen) to maintain a steady flow rate.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing of basic compounds.
General Purification Strategy
Caption: General workflow for the purification of this compound.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Separation of N5,N5-Dimethylpyridine-2,5-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 2,5-Dimethylpyrimidine
Answering the call for robust, scalable, and reproducible chemical synthesis, this Technical Support Center is dedicated to the specific challenges encountered during the scale-up of 2,5-Dimethylpyrimidine production. As a Senior Application Scientist, my goal is to provide you—our fellow researchers, scientists, and drug development professionals—with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your process effectively.
The transition from a bench-scale success to a pilot-plant reality is fraught with challenges that are often non-linear and unpredictable.[1] Issues of heat transfer, mass transport, and reagent stoichiometry that are negligible in a round-bottom flask become paramount in a multi-liter reactor.[1][2] This guide is structured to address these critical scale-up issues in a direct, question-and-answer format, providing both troubleshooting pathways and foundational knowledge.
Section 1: Core Synthetic Strategy & Mechanism
The most common and industrially viable route to the pyrimidine core involves the condensation of a 1,3-bifunctional three-carbon unit with an N-C-N fragment, such as an amidine, urea, or guanidine derivative.[3] For the synthesis of this compound, a logical approach is the condensation of acetamidine with a synthetic equivalent of 2-methyl-1,3-propanedial (methylmalonaldehyde).
The reaction proceeds via a nucleophilic attack of the amidine nitrogens on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrimidine ring. Understanding this mechanism is key to controlling byproduct formation and optimizing reaction conditions.
Caption: Generalized mechanism for pyrimidine synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up synthesis of this compound.
Problem Area: Low Yield & Incomplete Conversion
Q1: My reaction yield is consistently low (<60%) on a kilogram scale, even with extended reaction times. What are the likely causes?
A1: Low yields on a larger scale, when the bench-scale synthesis was successful, typically point to issues with mass and heat transfer. Consider these factors:
-
Inefficient Mixing: In a large reactor, inadequate agitation can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and decomposition. Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous mixture.
-
Poor Temperature Control: The condensation reaction is often exothermic. A failure to dissipate this heat effectively can raise the internal temperature beyond the optimal range, promoting byproduct formation. Use a reactor with an appropriate jacket and a well-calibrated temperature control unit.
-
Reagent Addition Rate: Adding one reagent too quickly can lead to high local concentrations and runaway side reactions. A controlled, subsurface addition via a dip tube is often preferable for large-scale reactions.
-
Reagent Quality & Stoichiometry: Ensure the purity of your starting materials. For instance, acetamidine hydrochloride must be fully neutralized to the free base for the reaction to proceed efficiently. Any error in the amount of base used for neutralization can drastically affect the yield.
Q2: How can I effectively monitor the reaction to confirm completion without relying solely on time?
A2: At scale, assuming completion based on a time that worked in the lab is unreliable. You need in-process controls (IPCs).
-
GC-MS/HPLC Analysis: The most reliable method is to take aliquots from the reaction mixture (ensuring they are representative of the bulk), quench them appropriately, and analyze them by GC-MS or HPLC. The reaction is complete when the concentration of the limiting starting material stabilizes at a low level over two consecutive time points.
-
TLC (Thin-Layer Chromatography): While less quantitative, TLC is a rapid and cost-effective IPC. Develop a robust TLC method during lab-scale experiments that clearly separates starting materials from the product. This can give a quick indication of whether the reaction is still progressing.
Problem Area: Byproduct Formation & Purity
Q3: My final product is contaminated with a persistent, similarly-boiling impurity. What is it likely to be and how can I prevent it?
A3: A common challenge in pyrimidine synthesis is the formation of isomers or oligomeric byproducts. In this specific synthesis, a likely side reaction is the self-condensation of 2-methyl-1,3-propanedial or side reactions involving impurities in the acetamidine.
-
Prevention through pH Control: The cyclization to form the pyrimidine ring is pH-sensitive. Maintaining a consistent and optimal pH (often mildly basic) throughout the reaction can favor the desired pathway over side reactions.[4]
-
Temperature Management: As mentioned, high temperatures can promote undesired pathways. A lower reaction temperature, while potentially slower, can significantly improve selectivity.[4]
-
Order of Addition: Carefully consider the order in which reagents are mixed. Sometimes, adding the dicarbonyl compound slowly to the amidine solution can minimize self-condensation of the dicarbonyl.
Q4: Standard distillation isn't giving me the required purity (>99.5%). What are my options for purification at scale?
A4: When impurities have close boiling points, simple distillation is ineffective.
-
Fractional Distillation: This is the most direct scale-up of distillation. Use a column with a high number of theoretical plates (e.g., a packed Vigreux or structured packing column) and maintain a slow, steady takeoff rate. This enhances the separation of components with close boiling points.[5]
-
Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt, recrystallization is a powerful purification technique. The challenge is finding a suitable solvent system that dissolves the product well when hot but poorly when cold, while leaving impurities dissolved.[5] A mixed-solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be necessary.
-
Azeotropic Distillation: If impurities are difficult to remove, consider if they form an azeotrope with a specific solvent that can be used to selectively remove them.
| Purification Method | Typical Purity | Typical Recovery | Key Scale-Up Challenges |
| Simple Distillation | 90-98% | 80-95% | Ineffective for close-boiling impurities. |
| Fractional Distillation | >99% | 70-90% | Requires specialized columns; can be slow; potential for thermal degradation if residence time at high temp is long.[5] |
| Recrystallization | >99.5% | 60-85% | Finding a suitable solvent; product loss in the mother liquor; can be labor and solvent-intensive.[5] |
Section 3: Illustrative Experimental Protocols
Disclaimer: These protocols are illustrative and must be adapted and optimized for specific laboratory and plant conditions.
Protocol 1: Lab-Scale Synthesis (Illustrative)
-
Amidine Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve acetamidine hydrochloride (1.0 eq) in methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (1.0 eq) via the addition funnel, keeping the internal temperature below 10°C.
-
Stir the resulting slurry for 30 minutes. The precipitated sodium chloride can be left in the mixture.
-
Condensation: Slowly add 2-methyl-1,3-propanedial dimethyl acetal (1.05 eq) followed by aqueous hydrochloric acid (to hydrolyze the acetal in situ).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor by GC-MS every 2 hours until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the salts. Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head, condenser, and fraction collector. Ensure all joints are properly sealed for vacuum.
-
Charge the Flask: Add the crude this compound to the distillation flask along with boiling chips. Fill the flask to no more than two-thirds of its volume.
-
Distillation: Apply vacuum and begin heating gently.
-
Collect and discard any low-boiling initial fractions (forerun).
-
Collect the main product fraction at a constant head temperature and pressure.
-
Stop the distillation before the flask goes to dryness to avoid overheating the residue.
Section 4: Safety & Handling at Scale (FAQs)
Q5: What are the primary safety hazards associated with this synthesis?
A5: The main hazards stem from the reagents and solvents.
-
Flammability: Solvents like methanol, ethanol, or ethyl acetate are flammable. The final product, this compound, is also a flammable liquid.[6] All operations should be conducted away from ignition sources and in well-ventilated areas.[6][7]
-
Corrosivity: Reagents like sodium methoxide are corrosive. Acids used in the reaction are also corrosive. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats.[7]
-
Toxicity: While this compound itself has moderate toxicity, some reagents can be more hazardous.[8] Always consult the Safety Data Sheet (SDS) for each chemical used in the process.
Q6: What engineering controls are critical for a safe scale-up?
A6:
-
Closed System Reactor: Use a glass-lined or stainless steel reactor to contain all reagents and reactions, minimizing operator exposure.
-
Ventilation: The reactor should be located in a well-ventilated area or connected to a scrubber system to handle any off-gassing.
-
Emergency Quench/Cooling: Have a pre-defined emergency procedure, which may include a quench solution or an emergency cooling system, in case of a thermal runaway.
-
Grounding: Ensure all equipment and containers are properly grounded to prevent static discharge, which could ignite flammable vapors.[6]
Caption: A decision tree for troubleshooting scale-up issues.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. Assessing the impact of deviations in optimized multistep flow synthesis on the scale-up - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synerzine.com [synerzine.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Purification of 2,5-Dimethylpyrimidine
Welcome to the technical support center for the synthesis and purification of 2,5-Dimethylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. We will address common challenges encountered during purification, provide detailed troubleshooting in a direct question-and-answer format, and offer validated protocols to enhance the purity and yield of your final product.
Introduction: The Challenge of Purity in Pyrimidine Synthesis
This compound is a substituted heterocyclic compound with applications in pharmaceutical and materials science. While its synthesis can be straightforward, achieving high purity is often a significant challenge. The common synthetic routes, typically involving the cyclization of a β-dicarbonyl compound with an amidine source, can lead to a variety of impurities. These include unreacted starting materials, regioisomers, and polymeric byproducts that can complicate downstream applications.
This guide provides a systematic approach to identifying and removing these impurities, ensuring your final compound meets the stringent purity requirements for research and development.
Section 1: Identifying and Characterizing Common Impurities
A successful purification strategy begins with understanding the nature of the impurities in your crude product.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthesis method. A common approach is the condensation of a C-methylated β-dicarbonyl, such as 3-methyl-2,4-pentanedione, with an amidine source like formamidine.
Based on this pathway, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3-methyl-2,4-pentanedione and formamidine salts.
-
Regioisomers: If the dicarbonyl substrate is not perfectly symmetrical or if side reactions occur, isomers such as 4,5-dimethylpyrimidine can form. These often have very similar physical properties, making them difficult to separate.
-
Polymeric Byproducts: Under acidic or high-temperature conditions, starting materials can self-condense or polymerize, resulting in high-molecular-weight tars.
-
Hydrolysis Products: Incomplete cyclization or reaction with water can lead to open-chain intermediates or related byproducts.
-
Solvent Residues: Residual reaction or workup solvents (e.g., ethanol, toluene, ethyl acetate).
Q2: My crude product is a dark, viscous oil or tar. What does this indicate, and what should my first purification step be?
A2: A dark, oily, or tar-like appearance strongly suggests the presence of significant polymeric byproducts. These non-volatile impurities will interfere with crystallization and can irreversibly bind to silica gel in chromatography. Therefore, a preliminary bulk purification step is essential before attempting more refined techniques.
Causality: High reaction temperatures or prolonged reaction times can promote side reactions, leading to the formation of these complex mixtures.
Recommended First Step: Liquid-Liquid Extraction (LLE).
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with an aqueous basic solution (e.g., 1M sodium carbonate) to remove any acidic starting materials or byproducts.
-
Follow with a wash using deionized water and then a saturated brine solution to remove water-soluble impurities and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This initial workup should yield a less colored, more manageable crude product, which can then be subjected to recrystallization, distillation, or chromatography.
Q3: How can I use analytical techniques to identify my impurities before choosing a purification method?
A3: Proper analytical characterization is key to designing an effective purification strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the complexity of your mixture. A single spot suggests high purity, while multiple spots indicate the number of major impurities. By comparing the Rf values of your crude material to your starting materials, you can quickly identify their presence.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. The gas chromatogram will show the relative amounts of each component, while the mass spectrum for each peak can help identify the molecular weight of the impurities, aiding in the identification of isomers (which will have the same mass as the product) versus other byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. Unreacted starting materials will show characteristic signals distinct from the product. Isomeric impurities will have similar but distinct aromatic and methyl signals. The presence of broad, unresolved humps in the baseline often confirms polymeric material.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds, capable of delivering very high purity material when a suitable solvent is found.
Q4: I am having trouble finding a single solvent that works for recrystallization. What should I do?
A4: When no single solvent provides the ideal solubility profile (high solubility when hot, low solubility when cold), a two-solvent system is the best alternative.[2] For this compound, which has moderate polarity, a good starting point is a miscible pair of solvents with different polarities.
Causality: The "good" solvent ensures the compound dissolves when heated, while the "poor" solvent (the anti-solvent) reduces the solubility of the compound as it's added, forcing it to crystallize out of the supersaturated solution upon cooling.
-
Recommended Solvent Pairs:
Q5: My this compound is "oiling out" instead of forming crystals. How can I prevent this?
A5: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is a common issue with low-melting solids or when the solution is too concentrated or cooled too quickly.[2]
Troubleshooting Steps:
-
Reheat the Solution: Add more of the "good" solvent until the oil completely redissolves.
-
Slow Down Cooling: Allow the flask to cool slowly on the benchtop, undisturbed. Do not place it directly into an ice bath. Insulating the flask with glass wool can help.
-
Induce Nucleation: If crystals do not form upon reaching room temperature, scratch the inside of the flask at the air-liquid interface with a glass rod or add a seed crystal from a previous batch.
-
Reduce Concentration: The solution may be too supersaturated. Add a small amount more of the "good" solvent before initiating cooling.
Q6: The recovery yield from my recrystallization is very low. How can I improve it?
A6: Low yield is typically due to one of three factors:
-
Using too much solvent: Your product has some solubility even in the cold solvent. Use the minimum amount of hot solvent required to fully dissolve the crude material.[2]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Premature crystallization: If you perform a hot filtration to remove insoluble impurities, your product may crystallize on the filter funnel. Prevent this by using a pre-heated funnel and filtering the solution as quickly as possible.
Protocol 1: Two-Solvent Recrystallization of this compound
This protocol uses an Ethanol/Water system as an example.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol to completely dissolve the solid at a near-boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities (like dust or polymeric solids) are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness appears. Add one or two drops of hot ethanol to redissolve the cloudiness and ensure the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Section 3: Troubleshooting Purification by Distillation
Distillation is an excellent method for purifying liquids or low-melting solids, especially for separating components with different boiling points.
Q7: When is distillation a suitable purification method for this compound?
A7: Distillation is most effective when:
-
The desired product is a liquid or a low-melting solid at room temperature. The related compound 2,5-dimethylpyrazine has a boiling point of 155 °C and a melting point of 15 °C.[5] this compound is expected to have similar properties.
-
The primary impurities are non-volatile (e.g., salts, polymers) or have a significantly different boiling point (a difference of >25 °C for simple distillation, and less for fractional distillation).[6]
Q8: I am getting poor separation from an impurity with a similar boiling point, likely a regioisomer. What are my options?
A8: This is the classic scenario where fractional distillation is required. A simple distillation is insufficient for separating liquids with boiling points closer than ~70 °C.
Causality: A fractionating column, such as a Vigreux or packed column, provides a large surface area for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component (the one with the lower boiling point). By the time the vapor reaches the top of the column, it is highly enriched in the lower-boiling component, allowing for effective separation.
Expert Tip: For compounds that may degrade at high temperatures, or to improve separation between very close-boiling isomers, perform the fractional distillation under reduced pressure (vacuum distillation) . Lowering the pressure reduces the boiling point of the compounds.
Protocol 2: Fractional Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column placed between the distillation flask and the distillation head. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound and add a magnetic stir bar or boiling chips.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Equilibration: Adjust the heating rate to allow a condensation ring to rise slowly through the fractionating column. This establishes the necessary temperature gradient for separation. Do not rush this step.
-
Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. Then, collect the main fraction that distills at a constant temperature and pressure. This corresponds to your pure product.
-
Shutdown: Stop the distillation before the flask distills to dryness to prevent overheating and potential decomposition. Release the vacuum before turning off the cooling water to the condenser.
Section 4: Troubleshooting Purification by Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).
Q9: My this compound is streaking or "tailing" on the silica gel column, leading to poor separation and low recovery. Why is this happening?
A9: This is a very common issue when purifying basic, nitrogen-containing heterocycles on standard silica gel.
Causality: Silica gel is an acidic stationary phase (due to surface silanol groups, Si-OH). The basic nitrogen atoms of the pyrimidine ring can interact strongly with these acidic sites via acid-base interactions. This strong binding prevents the compound from eluting cleanly as a tight band, resulting in significant tailing.
Solution: Deactivate the Silica Gel.
-
Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the most common choice. A concentration of 0.1% to 1% (v/v) is typically sufficient to neutralize the acidic sites on the silica, allowing the basic pyrimidine to elute symmetrically.
-
Alternatively, pyridine can also be used.
Q10: How do I choose the right eluent system for my separation?
A10: The choice of eluent is determined by running analytical TLC plates first.
-
Start Simple: Begin with a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.
-
Find the Right Polarity: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Target Rf Value: The ideal eluent system for flash chromatography will give your desired product a retention factor (Rf) of approximately 0.3 . The impurities should ideally be well-separated from this spot (e.g., Rf < 0.1 or Rf > 0.5).
-
Add Base: Once you've found a suitable polarity, add ~0.5% triethylamine to the mixture and re-run the TLC to confirm the separation still holds and that tailing is eliminated.
Protocol 3: Flash Column Chromatography of this compound
-
Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. Apply positive pressure to the top of the column to achieve a flow rate of about 2 inches per minute.
-
Gradient Elution (Optional): If impurities are close to your product, you can gradually increase the polarity of the eluent (e.g., moving from 5% to 10% to 20% ethyl acetate) to improve separation.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 5: Summary and Method Selection
The optimal purification strategy depends on the scale of your reaction and the nature of your impurities.
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity | Typical Yield | Best For Removing | Major Limitations |
| Recrystallization | >99% | 60-90% | Insoluble impurities and compounds with different solubility profiles. | Can be time-consuming to find a suitable solvent; yield loss due to product solubility in mother liquor. |
| Fractional Distillation | >98% | 70-85% | Volatile impurities and isomers with different boiling points. | Requires a significant difference in boiling points for high efficiency; potential for thermal degradation of the sample. |
| Silica Gel Chromatography | 95-99% | 50-80% | Compounds with different polarities. | Can have strong interactions with basic compounds, requiring a modified eluent; requires large solvent volumes. |
Visual Guide: Selecting a Purification Strategy
The following decision tree can help guide your choice of purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting the optimal purification method.
Visual Guide: Two-Solvent Recrystallization Workflow
This diagram outlines the key steps and decision points in the two-solvent recrystallization protocol.
References
- 1. This compound [webbook.nist.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Amino-4,6-dimethylpyrimidine CAS#: 767-15-7 [m.chemicalbook.com]
- 4. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
- 6. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues and degradation of 2,5-Dimethylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,5-Dimethylpyrimidine. As Senior Application Scientists, we have compiled this comprehensive guide to address the stability challenges and degradation issues you may encounter during your experiments. This resource is designed to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your research and development endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is the general stability profile of this compound?
A1: this compound is a substituted pyrimidine and, like the core pyrimidine ring, is an aromatic heterocyclic compound. The pyrimidine ring is generally described as π-deficient, which influences its chemical reactivity.[1] While stable under standard storage conditions, its stability can be compromised by factors such as extreme pH, exposure to oxidizing agents, and high temperatures. The methyl groups at the 2 and 5 positions influence the electron density of the ring and can affect its susceptibility to degradation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the integrity of this compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Avoid exposure to strong oxidizing agents, as these can promote degradation.[4] For long-term storage, refer to the manufacturer's certificate of analysis for specific temperature recommendations. When handling, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and operate in a well-ventilated fume hood.[2][3]
Q3: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A3: Inconsistent results can indeed be a sign of compound degradation. If you observe unexpected changes in reaction yield, the appearance of unknown peaks in your analytical chromatograms, or a change in the physical appearance of your this compound stock, it is prudent to investigate potential stability issues. This guide provides detailed troubleshooting protocols to help you identify the cause.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemistry of the pyrimidine ring and related heterocyclic compounds, this compound is likely susceptible to several degradation pathways, including:
-
Hydrolysis (Acidic and Basic): The pyrimidine ring can undergo hydrolytic cleavage under strong acidic or basic conditions.[5]
-
Oxidation: The pyrimidine ring and the methyl substituents can be susceptible to oxidation, leading to the formation of N-oxides, hydroxylated species, or cleavage of the ring.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in pyrimidine derivatives, potentially leading to dimerization or other structural rearrangements.[6][7]
-
Thermal Degradation: While generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.
Detailed predicted pathways are discussed in the Troubleshooting Guides section.
Troubleshooting Guides
This section provides in-depth guidance for identifying and resolving common stability and degradation issues encountered with this compound.
Issue 1: Unexpected Peaks Observed in Analytical Chromatography (e.g., HPLC, GC-MS)
The appearance of new peaks in your chromatogram that are not attributable to starting materials, reagents, or expected products is a strong indicator of degradation.
Troubleshooting workflow for identifying unknown peaks.
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10]
Objective: To intentionally degrade this compound under various stress conditions to generate and identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate at room temperature and 60°C for 24 hours.
-
At various time points, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples.
-
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a suitable analytical method, such as HPLC-UV/MS or GC-MS.
Data Interpretation:
-
Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
-
Compare the chromatograms of the stressed samples to the control sample to identify the degradation peaks.
-
Use mass spectrometry (MS) data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
Issue 2: Loss of Compound Potency or Activity Over Time
A gradual or sudden decrease in the biological or chemical activity of your this compound-containing solution can indicate degradation.
While specific degradation products for this compound are not extensively reported in the literature, we can predict likely pathways based on the chemical nature of the pyrimidine ring.
Predicted degradation pathways of this compound.
Table 1: Summary of Predicted Degradation Products
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Products |
| Acid/Base Hydrolysis | Cleavage of the pyrimidine ring | Acyclic amino- and carbonyl-containing compounds |
| Oxidation | Oxidation of ring nitrogen or methyl groups | This compound N-oxide, (5-Methylpyrimidin-2-yl)methanol, 5-Methylpyrimidine-2-carboxylic acid |
| Photodegradation | Dimerization or rearrangement | Cyclobutane dimers, positional isomers |
A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for pyrimidine derivatives.[2]
Mobile Phase and Gradient (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or λmax of this compound)
Method Validation:
-
Specificity: Analyze the stressed samples from the forced degradation study to demonstrate that the degradation product peaks are well-resolved from the parent peak.
-
Linearity, Accuracy, and Precision: Perform these validation experiments according to ICH guidelines.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used to identify certain degradation products.
Instrumentation and Column:
-
GC-MS system
-
A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for pyrazine and pyrimidine analysis.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 250°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify peaks corresponding to this compound and its degradation products by comparing their mass spectra with library databases (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of 2,5-dimethylpyrazine, a related compound, shows characteristic fragments that can be used as a reference for interpreting the mass spectrum of this compound.[11][12][13]
Conclusion
This technical support guide provides a framework for understanding and addressing the stability challenges associated with this compound. By employing systematic troubleshooting, including forced degradation studies and the development of stability-indicating analytical methods, researchers can ensure the integrity of their experiments and the reliability of their results. While specific degradation pathways for this compound are not yet fully elucidated in the literature, the principles of pyrimidine chemistry provide a strong basis for predicting and identifying potential degradation products.
References
- 1. In silico prediction of pharmaceutical degradation pathways: a benchmarking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodimerization in pyrimidine-substituted dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | C6H8N2 | CID 535856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
Technical Support Center: Structural Confirmation of 2,5-Dimethylpyrimidine via NMR Spectroscopy
This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2,5-dimethylpyrimidine. Here, we provide a comprehensive resource structured as a series of frequently asked questions (FAQs) and a practical troubleshooting guide to address common challenges encountered during experimental work. Our aim is to blend theoretical principles with field-tested insights to ensure the integrity and success of your analytical outcomes.
Frequently Asked Questions (FAQs): Interpreting the NMR Spectrum of this compound
This section addresses fundamental questions regarding the expected ¹H and ¹³C NMR spectra of this compound, providing a baseline for structural verification.
Question 1: What are the expected chemical shifts and multiplicities for the ¹H NMR spectrum of this compound?
Answer:
The ¹H NMR spectrum of this compound is relatively simple and should exhibit three distinct signals corresponding to the two methyl groups and the two aromatic protons. The symmetry of the molecule influences the number of unique signals.
-
Aromatic Protons (H-4 and H-6): The two protons on the pyrimidine ring at positions 4 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms in the ring.
-
Methyl Protons (2-CH₃ and 5-CH₃): The two methyl groups are in different chemical environments. The methyl group at position 2 is attached to a carbon flanked by two nitrogen atoms, which strongly withdraws electron density, causing a downfield shift compared to a typical aromatic methyl group. The methyl group at position 5 is attached to a carbon adjacent to one nitrogen and one carbon, resulting in a more upfield chemical shift. Both methyl groups will appear as singlets as there are no adjacent protons to couple with.
Below is a table summarizing the predicted ¹H NMR spectral data for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4, H-6 | ~8.4 | Singlet | 2H |
| 2-CH₃ | ~2.6 | Singlet | 3H |
| 5-CH₃ | ~2.3 | Singlet | 3H |
Note: Predicted values can vary slightly from experimental data depending on the solvent, concentration, and instrument.
Question 2: What are the expected chemical shifts for the ¹³C NMR spectrum of this compound?
Answer:
The proton-decoupled ¹³C NMR spectrum of this compound should display four signals, corresponding to the four unique carbon environments in the molecule.
-
Ring Carbons: The carbon atoms in the pyrimidine ring are significantly deshielded by the adjacent nitrogen atoms. C-2, being situated between two nitrogens, will be the most downfield. C-4 and C-6 are equivalent and will appear as a single peak. C-5, bonded to a methyl group, will have a distinct chemical shift.
-
Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, with their chemical shifts influenced by their position on the pyrimidine ring.
Here is a summary of the predicted ¹³C NMR chemical shifts for this compound in CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~164 |
| C-4, C-6 | ~157 |
| C-5 | ~130 |
| 2-CH₃ | ~25 |
| 5-CH₃ | ~17 |
Note: These are predicted values and should be used as a guide for spectral assignment.
Troubleshooting Guide: Common Issues in the NMR Analysis of this compound
This section provides solutions to specific problems that may arise during the acquisition and interpretation of NMR data for this compound.
Question 3: My ¹H NMR spectrum shows broad peaks instead of sharp singlets. What could be the cause and how can I fix it?
Answer:
Peak broadening in an NMR spectrum can stem from several factors. Here’s a systematic approach to troubleshoot this issue.[1]
Potential Causes & Solutions:
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.
-
Solution: Carefully shim the spectrometer before acquiring the spectrum. Most modern spectrometers have automated shimming routines that are usually sufficient. For challenging samples, manual shimming may be necessary to optimize the field homogeneity.
-
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn can cause peak broadening.[1]
-
Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.[2]
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic materials (e.g., dissolved oxygen or metal ions) can cause significant line broadening.
-
Solution: Degas the sample by bubbling an inert gas like nitrogen or argon through the solvent before adding your compound, or by using the freeze-pump-thaw method for more sensitive samples.[3] Ensure all glassware is scrupulously clean to avoid metal contamination.
-
-
Incomplete Dissolution: If your compound is not fully dissolved, the solid particles will disrupt the magnetic field homogeneity.[3]
-
Solution: Ensure your sample is completely dissolved. If necessary, gently warm the sample or sonicate it. If solubility is an issue, consider a different deuterated solvent.[1]
-
Troubleshooting Workflow for Peak Broadening
Caption: A stepwise workflow for troubleshooting broad NMR signals.
Question 4: I am seeing unexpected peaks in my spectrum. How can I identify the source of these impurities?
Answer:
Extraneous peaks in an NMR spectrum are a common problem and usually arise from contaminants in the sample or the NMR tube.
Common Contaminants and their Typical Chemical Shifts:
| Contaminant | Typical ¹H Chemical Shift (ppm) | Notes |
| Water (H₂O) | Varies (e.g., ~1.55 in CDCl₃, ~3.33 in DMSO-d₆) | Can be a broad or sharp singlet. Its position is highly dependent on solvent, temperature, and concentration. |
| Acetone | ~2.17 (in CDCl₃) | Often from cleaning glassware. |
| Grease | ~0.8-1.3 (broad) | From ground glass joints or other lab equipment. |
| Residual Solvents | Varies | Common solvents from purification steps like ethyl acetate, hexane, or dichloromethane can be present. |
Identification and Mitigation Strategies:
-
Check the Solvent: Run a spectrum of the deuterated solvent from the same bottle to check for impurities.
-
Proper Glassware Cleaning: Ensure NMR tubes and any glassware used for sample preparation are thoroughly cleaned and dried to remove residual solvents and grease.[3]
-
D₂O Shake: To confirm if a peak is from an exchangeable proton (like water), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should either disappear or significantly diminish.[1]
-
Reference Known Impurity Charts: Many resources are available online and in spectroscopy textbooks that list the chemical shifts of common laboratory solvents and impurities.
Question 5: The integration of my aromatic and methyl signals is not in the expected 2:3:3 ratio. What could be the issue?
Answer:
Incorrect integration ratios can lead to misinterpretation of the structure. Several factors can affect the accuracy of integration.
Potential Causes and Solutions:
-
Insufficient Relaxation Delay (d1): For quantitative analysis, the nuclei must fully relax back to their equilibrium state between pulses. A short relaxation delay can lead to saturation, especially for quaternary carbons in ¹³C NMR, and can affect proton integration in some cases.
-
Solution: Increase the relaxation delay (d1). A common starting point is 1-2 seconds, but for more accurate integration, a delay of 5 times the longest T₁ relaxation time of the protons of interest is recommended.
-
-
Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to inaccurate integration.
-
Solution: Carefully phase the spectrum manually to ensure all peaks have a symmetrical, absorptive lineshape. Apply a baseline correction to ensure the baseline is flat across the entire spectrum.
-
-
Signal Overlap: If the peaks of interest are overlapping with impurity or solvent signals, the integration will be incorrect.
-
Solution: If possible, choose a different deuterated solvent to try and resolve the overlapping signals.[1] Alternatively, if the overlap is minimal, you may be able to manually adjust the integration regions to exclude the impurity peak.
-
Logical Flow for Accurate Integration
Caption: A process diagram for achieving accurate NMR signal integration.
References
Technical Support Center: Overcoming Product Loss During Workup and Purification of Pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: minimizing product loss during the workup and purification of pyrimidine derivatives. Pyrimidines are a cornerstone of medicinal chemistry, but their unique physicochemical properties can present significant purification hurdles.[1][2] This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the lab.
Part 1: General Troubleshooting & FAQs
This section addresses overarching issues that can lead to product loss at any stage of the purification process.
Q1: I'm consistently getting low yields after my pyrimidine synthesis. What are the most common, non-obvious sources of product loss?
A1: Beyond incomplete reactions or significant side-product formation, insidious product loss often occurs during the transition from the reaction flask to the purified solid.[3][4][5] Key areas to investigate are:
-
Mechanical Losses: Seemingly minor losses on glassware, filter paper, and during transfers can add up, especially on a small scale.[5][6] Always use appropriately sized glassware to minimize the surface area-to-volume ratio.[6]
-
Phase Miscibility: Many pyrimidine derivatives possess a degree of water solubility due to their polar nitrogen atoms, which can engage in hydrogen bonding.[7][8] This can lead to significant product loss into the aqueous phase during extractions, especially if the organic solvent used has some water miscibility (e.g., ethyl acetate).
-
pH-Dependent Stability: Pyrimidines can be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.[9][10] The workup conditions might be inadvertently decomposing your product.
-
Incorrect Phase Identification: During liquid-liquid extraction, misidentifying the aqueous and organic layers is a common mistake that leads to accidentally discarding the product.[11] Always test the layers (e.g., by adding a drop of water) if there is any doubt about their identity.
Q2: How do I begin to understand the solubility of my novel pyrimidine derivative to select the right solvents?
A2: Solubility is the most critical parameter governing the success of both extractions and crystallizations.[12] A systematic approach is best:
-
Start with "Like Dissolves Like": The functional groups on your pyrimidine will dictate its polarity. Highly functionalized or charged pyrimidines will be more soluble in polar solvents (e.g., water, methanol, DMF), while those with large nonpolar substituents will favor less polar solvents (e.g., dichloromethane, ethyl acetate).[13][14]
-
Small-Scale Solubility Tests: Before committing your entire batch, test the solubility of a few milligrams of your crude product in a range of common solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at both room temperature and at the solvent's boiling point.[12] This data is invaluable for choosing an appropriate extraction or recrystallization solvent.
-
Consider Temperature Effects: For most solids, solubility increases significantly with temperature.[7][15] This is the foundational principle of recrystallization.[16] A good recrystallization solvent will dissolve your compound poorly at low temperatures but very well at high temperatures.[12]
Q3: My pyrimidine seems to be unstable on silica gel. How can I confirm this and what are my alternatives for purification?
A3: Many basic nitrogen-containing heterocycles, including pyrimidines, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, irreversible adsorption, or decomposition.[17]
-
Confirmation: To test for stability, spot your compound on a TLC plate, take a picture or note the spot's appearance, and then let the plate sit on the bench for 30-60 minutes. Re-run the TLC in the same or a different solvent system. If you see new spots, significant streaking from the origin that wasn't there before, or a diminished main spot, your compound is likely unstable on silica.
-
Solutions & Alternatives:
-
Deactivate the Silica: You can neutralize the acidic sites by preparing a slurry of your silica gel in a solvent system containing a small amount of a volatile base, like triethylamine (typically 0.5-1%) or ammonium hydroxide.[17]
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic, neutral, or acidic) or Florisil.[17]
-
Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, reverse-phase (C18) silica gel can be an excellent alternative, using polar mobile phases like water/methanol or water/acetonitrile.[18]
-
Crystallization: If possible, recrystallization is often the best method for purifying silica-sensitive compounds on a large scale.[1]
-
Part 2: Stage-Specific Troubleshooting Guide
Workup & Extraction
The initial workup is the first major hurdle where significant product loss can occur. The goal is to efficiently transfer your pyrimidine product from a complex reaction mixture into a clean organic phase, leaving behind salts, reagents, and polar byproducts.
Q4: My pyrimidine product is highly water-soluble and I'm losing it in the aqueous washes. How can I improve my extraction efficiency?
A4: This is a classic problem for polar heterocycles. The solution lies in manipulating the equilibrium of your product between the aqueous and organic phases.[19]
-
Probable Cause: The inherent polarity of your pyrimidine derivative makes it partially soluble in the aqueous layer.
-
Solutions:
-
pH Adjustment: Most pyrimidines are basic. By washing with a basic aqueous solution (e.g., saturated sodium bicarbonate, pH ~8.5), you ensure your pyrimidine is in its neutral, more organo-soluble free-base form. Conversely, if you need to extract an acidic impurity, a basic wash will ionize the impurity, pulling it into the aqueous layer.[20][21][22]
-
"Salting Out": Increase the ionic strength of the aqueous layer by saturating it with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase by reducing the amount of "free" water available for solvation, effectively pushing your product into the organic layer.
-
Increase the Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. For example, 3 x 50 mL extractions will recover more product than 1 x 150 mL extraction.
-
Change the Organic Solvent: Use a more polar, water-immiscible solvent like dichloromethane (DCM) or a 9:1 DCM:isopropanol mixture to better solvate your polar product.
-
Q5: I've formed a persistent emulsion during my liquid-liquid extraction. What's the best way to break it?
A5: Emulsions are colloidal suspensions of one liquid in another and often form when acidic or basic aqueous solutions are shaken too vigorously with organic solvents, especially in the presence of fine particulates.
-
Probable Cause: Vigorous shaking, presence of insoluble byproducts, or high concentration of reactants/products acting as surfactants.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it.
-
Add Brine: Add a saturated solution of NaCl. This increases the density and ionic strength of the aqueous phase, which often helps break the emulsion.[23]
-
Filtration: For stubborn emulsions caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Crystallization
Recrystallization is a powerful and cost-effective technique for achieving high purity for solid compounds.[1][24] Success hinges on the proper selection of a solvent system and controlled conditions.[16]
Q6: My pyrimidine derivative is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Probable Causes:
-
Solutions:
-
Slow Down the Cooling: This is the most critical factor. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Do not place it directly into an ice bath.[6][24]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure product (if available) to the cooled solution to initiate crystallization.
-
Change Solvents: Try a solvent with a lower boiling point or use a multi-solvent system (e.g., dissolve in a "good" solvent like ethanol and add a "poor" solvent like water or hexane dropwise until turbidity persists, then heat to clarify and cool slowly).[1][13]
-
Q7: My recovery from recrystallization is extremely low. How can I maximize my yield?
A7: While some loss is inherent to recrystallization (the product has some solubility even in cold solvent), yields can be drastically improved with careful technique.[12]
-
Probable Causes:
-
Using too much solvent to dissolve the crude product.[6]
-
Cooling the solution insufficiently.
-
Washing the collected crystals with room-temperature or warm solvent.
-
Premature crystallization during a hot filtration step.
-
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: Add the boiling solvent portion-wise to your crude solid, with heating and stirring, until it just dissolves.[6] This ensures the solution is saturated at high temperature, maximizing the amount of product that will crystallize upon cooling.
-
Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to minimize the product's solubility in the mother liquor.[24]
-
Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[1][6]
-
Pre-heat Funnel for Hot Filtration: If you need to filter insoluble impurities from the hot solution, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out prematurely.[6]
-
Column Chromatography
Flash column chromatography is a workhorse for purifying complex mixtures when crystallization is not feasible.[1] However, the acidic nature of silica gel can pose challenges for basic pyrimidines.[17]
Q8: My pyrimidine product is streaking or tailing badly on the silica column, leading to poor separation and mixed fractions.
A8: Streaking is often a sign of undesirable interactions between your compound and the stationary phase.
-
Probable Causes:
-
Strong Acid-Base Interaction: The basic nitrogen atoms of the pyrimidine are interacting too strongly with the acidic silanol groups of the silica gel.
-
Poor Solubility: The compound is not very soluble in the mobile phase, causing it to "crash out" and re-dissolve as it moves down the column.
-
Column Overloading: Too much material was loaded onto the column relative to the amount of silica gel.
-
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine or ammonium hydroxide into your eluent system. This base will preferentially interact with the acidic sites on the silica, allowing your pyrimidine to elute more cleanly.
-
Optimize the Solvent System: Ensure your compound is fully soluble in the chosen mobile phase. Sometimes, a more polar "strong" solvent (like methanol or isopropanol) is needed in the mixture, even if it means lower Rf values.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a different, volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[25] This prevents solubility issues at the point of application.
-
Reduce the Load: As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1 for good separation.
-
Q9: I can't find my product after running a column. It seems to have disappeared.
A9: This frustrating scenario usually points to one of two possibilities: irreversible binding or decomposition on the column.[17][23]
-
Probable Causes:
-
Irreversible Adsorption: Your pyrimidine is so basic or polar that it has bound irreversibly to the acidic silica gel at the top of the column.
-
On-Column Decomposition: The acidic silica has catalyzed the degradation of your product.
-
Compound is Too Polar/Non-polar: The chosen eluent system was not strong enough to elute the compound (it's still on the column) or so strong that it eluted with the solvent front in the very first fractions.[17]
-
-
Solutions:
-
Test for Stability First: Always perform the TLC stability test described in Q3 before committing your batch to a column.
-
Flush the Column: If you suspect the product is still on the column, try flushing with a very strong, polar solvent system (e.g., 90:10:1 DCM:Methanol:NH4OH). Collect fractions and check by TLC.
-
Check All Fractions: Concentrate and check the initial fractions that came off with the solvent front, as well as the pot flask from the rotovap.[17][23]
-
Use an Alternative Method: If your compound is confirmed to be unstable on silica, you must switch to a different stationary phase (alumina, C18) or use crystallization/distillation as your purification method.
-
Part 3: Data, Visualizations, and Protocols
Data Presentation
Understanding solubility is key. The following table provides example solubility data for a hypothetical pyrimidine derivative, which should be determined experimentally for your specific compound.
Table 1: Solubility Profile of "Compound X" (A Model Pyrimidine Derivative)
| Solvent | Solubility at 20°C (mg/mL) | Solubility at Boiling (mg/mL) | Suitability Notes |
| Water | 5 | 50 | Potential for recrystallization, but high loss to mother liquor. |
| Methanol | 150 | >500 | Too soluble for recrystallization. Good for chromatography. |
| Ethanol | 40 | 400 | Excellent candidate for recrystallization. |
| Ethyl Acetate | 10 | 250 | Good candidate for recrystallization. Good for extraction. |
| Dichloromethane | 80 | N/A (Boils at 40°C) | Too soluble for recrystallization. Good for extraction/chromatography. |
| Hexane | <1 | <1 | Insoluble. Good as an anti-solvent or for precipitation. |
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Pyrimidine Purification Workflow Caption: A typical workflow for isolating a pyrimidine product.
Diagram 2: Troubleshooting Low Yield After Extraction Caption: Decision tree for diagnosing product loss during extraction.
Diagram 3: Effect of pH on Pyrimidine Extractability Caption: How pH dictates the phase preference of a basic pyrimidine.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for a Basic Pyrimidine
-
Quench & Dilute: Cool the reaction mixture to room temperature. If the reaction solvent is water-miscible (e.g., THF, methanol), remove it under reduced pressure. Dissolve the resulting residue in an appropriate extraction solvent (e.g., ethyl acetate or DCM, ~10 mL per gram of crude material).
-
Initial Wash: Transfer the organic solution to a separatory funnel. Wash with deionized water (1 x 0.5 volumes) to remove bulk water-soluble impurities. Drain and discard the aqueous layer.
-
Acid Wash (Optional): To remove basic impurities that are more basic than your product, you can perform a wash with a dilute acid (e.g., 1% citric acid). This step requires careful consideration of your product's pKa and is often skipped.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution (1 x 0.5 volumes). Swirl gently at first and vent the funnel frequently to release any CO2 gas that may form.[23][26] This step ensures your pyrimidine product is in its neutral, free-base form.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) (1 x 0.5 volumes). This removes residual water and helps break any minor emulsions.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Single-Solvent Recrystallization [16][24]
-
Select Solvent: Choose a solvent in which your compound has high solubility when hot and low solubility when cold (see Table 1 and Q2).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Add small portions of hot solvent until the solid just dissolves completely.[6] Avoid adding a large excess of solvent.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][24]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel, then transfer them to a watch glass to dry completely, preferably under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. showzappat.weebly.com [showzappat.weebly.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 16. praxilabs.com [praxilabs.com]
- 17. Chromatography [chem.rochester.edu]
- 18. uhplcs.com [uhplcs.com]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 21. scribd.com [scribd.com]
- 22. Video: Extraction - Concept [jove.com]
- 23. Troubleshooting [chem.rochester.edu]
- 24. LabXchange [labxchange.org]
- 25. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 26. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide for Researchers: 2,5-Dimethylpyrimidine vs. 2,6-Dimethylpyrimidine
Introduction: The Criticality of Isomeric Purity in Pyrimidine Scaffolds
In the landscape of medicinal chemistry and drug development, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of nucleobases and a plethora of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] However, the efficacy and selectivity of a pyrimidine-based compound are profoundly dictated by the substitution pattern on the core ring. A subtle shift in the position of a functional group can dramatically alter a molecule's steric profile, electronic distribution, and hydrogen bonding capabilities, thereby transforming its pharmacological profile.
This guide provides an in-depth comparative analysis of two fundamental, yet distinct, dimethylpyrimidine isomers: 2,5-Dimethylpyrimidine and 2,6-Dimethylpyrimidine. For researchers and drug development professionals, understanding the nuanced differences in their synthesis, characterization, and potential applications is paramount for designing novel molecular entities with targeted activities. We will explore the causality behind experimental choices for their synthesis and differentiation, providing field-proven insights and validated protocols.
Structural and Physicochemical Properties: A Tale of Two Symmetries
The core difference between these two isomers lies in the placement of the two methyl groups, which directly impacts their molecular symmetry and, consequently, their physical properties. 2,6-Dimethylpyrimidine possesses a C2v symmetry axis, making the two methyl groups and the C4/C6 positions chemically equivalent. In contrast, this compound is asymmetrical, rendering all ring positions and substituents unique.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Navigating the Synthesis of Pyrimidine Derivatives – Biosynthesis vs. Chemical Synthesis
Introduction: The Central Role of Pyrimidines
In the landscape of medicinal chemistry and drug development, few scaffolds are as fundamental as the pyrimidine ring.[1][2][3][4] This simple six-membered aromatic heterocycle, containing two nitrogen atoms, is the core of nucleobases like cytosine, thymine, and uracil, making it an essential building block for DNA and RNA.[4][5][6] Its derivatives exhibit an astonishingly broad spectrum of biological activities, serving as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][7] Consequently, the efficient and precise synthesis of novel pyrimidine derivatives is a perpetual focus for researchers aiming to develop next-generation therapeutics.
This guide provides an in-depth comparison of the two primary strategies for producing these vital compounds: the elegant, nature-derived pathways of biosynthesis and the versatile, man-made routes of chemical synthesis . As professionals in drug development, understanding the intrinsic advantages and limitations of each approach is paramount for making informed decisions on process development, scalability, and ultimate project success. We will explore the underlying mechanisms, present comparative data, and provide actionable experimental protocols to ground this analysis in practical application.
The Biological Blueprint: Biosynthesis of Pyrimidine Derivatives
Nature's approach to pyrimidine synthesis is a masterclass in efficiency and specificity. The primary route in most organisms is the de novo synthesis pathway, which builds the pyrimidine ring from simple, ubiquitous precursors.[6][8][9][] This process is highly regulated and energetically coupled to the cell's metabolic state.
The De Novo Pathway: A Stepwise Enzymatic Cascade
The de novo pathway constructs the pyrimidine ring first and then attaches it to a ribose-5-phosphate moiety.[11] The synthesis of Uridine Monophosphate (UMP), the precursor to all other pyrimidine nucleotides, involves a sequence of six enzymatic steps.[9][12]
-
Carbamoyl Phosphate Formation: The pathway begins in the cytosol, where the enzyme Carbamoyl Phosphate Synthetase II (CPS II) catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate (CO₂), and ATP.[6][][11][13] This is a critical rate-limiting and regulated step in animals.[6][12]
-
Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.[11][13][14] This is the committed step in the pathway.
-
Ring Closure: The enzyme Dihydroorotase facilitates an intramolecular condensation to close the ring, forming dihydroorotate.[11][13]
-
Oxidation: Dihydroorotate is then oxidized to orotate by Dihydroorotate Dehydrogenase, an enzyme uniquely located in the mitochondria.[12][13]
-
Phosphoribosylation: Orotate Phosphoribosyltransferase (OPRT) attaches the pyrimidine base (orotate) to a ribose sugar backbone provided by phosphoribosyl pyrophosphate (PRPP), yielding Orotidine-5'-Monophosphate (OMP).[8][11]
-
Decarboxylation: Finally, OMP Decarboxylase removes a carboxyl group from OMP to produce UMP.[11][13]
From UMP, subsequent enzymatic modifications (phosphorylation and amination) produce UTP and CTP, the building blocks for RNA.[11][14]
A secondary, energy-conserving route known as the salvage pathway also exists, which recycles pre-existing pyrimidine bases and nucleosides from nucleotide degradation.[6][8][13] This pathway is particularly important in tissues with low rates of de novo synthesis.[6]
Caption: The De Novo Pyrimidine Biosynthesis Pathway.
Experimental Protocol: Enzymatic Synthesis of a Nucleoside Analog
The high specificity of enzymes can be harnessed for the synthesis of nucleoside analogs. This chemoenzymatic approach often uses nucleoside phosphorylases to "swap" the nucleobase on a sugar scaffold.[15][16]
Objective: Synthesize the antiviral nucleoside analog Vidarabine (ara-A) from uridine and adenine using a two-enzyme system.
Materials:
-
Uridine
-
Adenine
-
Uridine Phosphorylase (UP)
-
Purine Nucleoside Phosphorylase (PNP)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Bioreactor or temperature-controlled shaker
Methodology:
-
Reaction Setup: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 7.0) containing 20 mM uridine and 30 mM adenine. The excess adenine helps drive the equilibrium towards product formation.
-
Enzyme Addition: Immobilize UP and PNP enzymes on a solid support and add them to the bioreactor. Alternatively, add the soluble enzymes to the reaction mixture at an optimized concentration (e.g., 5 U/mL for each).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C, depending on enzyme thermostability) with gentle agitation for 12-24 hours.
-
Mechanism Insight: Uridine Phosphorylase first catalyzes the phosphorolysis of uridine, breaking it down into uracil and ribose-1-phosphate. Purine Nucleoside Phosphorylase then uses this in situ generated ribose-1-phosphate to glycosylate adenine, forming the desired product, Vidarabine. This cascade approach is efficient as it bypasses the need to isolate the unstable ribose-1-phosphate intermediate.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of uridine and the formation of Vidarabine.
-
Purification: Upon completion, terminate the reaction by removing the immobilized enzymes (or denaturing soluble enzymes via heat/pH change). The product can then be purified from the remaining substrates and byproducts using column chromatography.
The Chemist's Toolbox: Chemical Synthesis of Pyrimidine Derivatives
Chemical synthesis offers unparalleled versatility, enabling the creation of a virtually limitless array of pyrimidine derivatives with diverse substitution patterns that are inaccessible through biological routes.[3][4] Strategies typically involve either constructing the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core.[17]
Core Synthetic Strategies
-
[3+3] Cyclocondensation: This is the most classical and widely used approach. It involves the condensation of a three-carbon component (a 1,3-dicarbonyl compound or its equivalent) with an N-C-N fragment such as urea, thiourea, guanidine, or an amidine.[5] The Biginelli reaction is a famous one-pot, three-component example of this strategy, yielding dihydropyrimidinones that can be subsequently oxidized.[18]
-
Nucleophilic Aromatic Substitution (SNAr): This method is ideal for modifying an existing pyrimidine ring. A pyrimidine substituted with a good leaving group, such as a halogen (e.g., 4-chloropyrimidine), can react with various nucleophiles (amines, alkoxides, thiolates) to introduce new functional groups.[17][19] The electron-withdrawing nature of the ring nitrogens facilitates this reaction.
-
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are powerful tools for creating C-C bonds. A halogenated pyrimidine can be coupled with boronic acids, organostannanes, or terminal alkynes to introduce aryl, alkyl, or alkynyl substituents.[17]
Caption: A General Workflow for Chemical Synthesis.
Experimental Protocol: Synthesis of a 2-Substituted Pyrimidine Derivative via SNAr
This protocol details the synthesis of a 2-((arylamino)methyl)pyrimidine derivative, a common scaffold in medicinal chemistry, starting from 2-(chloromethyl)pyrimidine hydrochloride.[20]
Objective: Synthesize 2-((phenylamino)methyl)pyrimidine.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: To a stirred solution of aniline (1.1 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.5 eq).
-
Rationale: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants. Potassium carbonate acts as a base to deprotonate the aniline, making it a more potent nucleophile, and to neutralize the HCl generated during the reaction. Using a slight excess of aniline and a larger excess of base drives the reaction to completion.
-
Reactant Addition: Stir the suspension at room temperature for 20-30 minutes. Then, add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-8 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-(chloromethyl)pyrimidine) is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This step quenches the reaction and precipitates the product, which may have limited water solubility.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic product will preferentially move into the ethyl acetate layer.
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((phenylamino)methyl)pyrimidine derivative.[20]
Head-to-Head Comparison: Biosynthesis vs. Chemical Synthesis
The choice between biosynthesis and chemical synthesis is not arbitrary; it is a strategic decision based on the desired product, scale, cost, and regulatory considerations.
| Feature | Biosynthesis (Enzymatic/Fermentative) | Chemical Synthesis |
| Specificity | Very High: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, leading to a single, desired isomer.[15] | Variable: Often produces mixtures of isomers or requires chiral auxiliaries/catalysts to achieve selectivity. Side reactions are common. |
| Reaction Conditions | Mild: Typically occurs in aqueous media at or near physiological pH and temperature. | Harsh: Often requires extreme temperatures, pressures, anhydrous conditions, and strong acids/bases or heavy metal catalysts.[1][21] |
| Environmental Impact | Greener: Uses renewable resources, biodegradable catalysts (enzymes), and generates less hazardous waste.[15][22] | Higher Footprint: Relies on petrochemical feedstocks, organic solvents, and can generate significant toxic waste, requiring costly disposal. |
| Product Purity | High: The high specificity often results in a cleaner reaction mixture, simplifying purification. | Variable: Extensive purification (e.g., chromatography, recrystallization) is almost always required to remove byproducts and unreacted reagents.[23] |
| Versatility & Scope | Limited: Restricted to substrates recognized by the enzyme. Creating novel derivatives often requires extensive enzyme engineering. | Vast: A nearly infinite variety of derivatives can be created by changing reactants, catalysts, and conditions.[3][24][25] |
| Scalability | Challenging: Fermentation can be complex to scale up. Enzyme production and immobilization can be costly. | Well-Established: Chemical processes are generally more straightforward to scale from lab to industrial production. |
| Cost-Effectiveness | Can be highly cost-effective for specific, high-volume products where an efficient biocatalyst exists. Enzyme development costs can be high initially.[22] | Generally more cost-effective for producing a diverse range of novel, small-batch compounds. Reagent and waste disposal costs can be significant at scale.[26] |
Conclusion and Future Outlook
Both biosynthesis and chemical synthesis are powerful, indispensable tools in the development of pyrimidine derivatives. The decision of which path to follow is dictated by the specific goals of the project.
-
Biosynthesis excels in producing compounds with high stereochemical complexity, mimicking natural products, or when a "green" manufacturing process is a priority. Its unparalleled selectivity ensures high purity, which is a significant advantage in pharmaceutical manufacturing.[15][22]
-
Chemical Synthesis remains the undisputed champion of versatility and discovery. It provides the creative freedom to explore vast chemical space, enabling the design and creation of novel structures with fine-tuned properties for structure-activity relationship (SAR) studies.[4]
The most exciting frontier lies at the interface of these two disciplines: chemoenzymatic synthesis .[15][16][27] This hybrid approach leverages the best of both worlds—using robust chemical reactions to create novel scaffolds and then employing highly specific enzymes to perform challenging stereoselective transformations. As our ability to discover and engineer enzymes improves, these integrated strategies will undoubtedly become central to developing the next generation of pyrimidine-based therapeutics in a manner that is both innovative and sustainable.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. heteroletters.org [heteroletters.org]
- 3. growingscience.com [growingscience.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. davuniversity.org [davuniversity.org]
- 12. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pyrimidine synthesis [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
- 27. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03026A [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Substituted Pyrimidine Analogs
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its presence in the fundamental building blocks of life, DNA and RNA, provides a unique chemical blueprint for designing therapeutic agents that can interact with a multitude of biological targets.[1][2] This guide offers an in-depth comparison of the biological activities of substituted pyrimidine analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols to empower your research endeavors.
The Privileged Scaffold: Why Pyrimidine?
The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms, offers a versatile platform for chemical modification.[3] This structural versatility allows for the fine-tuning of electronic and steric properties, leading to compounds with enhanced potency and selectivity for specific biological targets.[4] The ability of pyrimidine derivatives to mimic endogenous nucleosides allows them to act as antimetabolites, interfering with nucleic acid synthesis and cellular proliferation—a key strategy in cancer therapy.[5] Furthermore, strategic substitutions on the pyrimidine ring can yield compounds that modulate the activity of various enzymes and signaling pathways implicated in microbial infections and inflammatory processes.[6][7]
Anticancer Activity: Targeting Uncontrolled Cell Growth
Substituted pyrimidines are a well-established class of anticancer agents, with several derivatives clinically approved for the treatment of various malignancies.[3] Their primary mechanism often involves the inhibition of enzymes crucial for cell division and survival, such as protein kinases.[8]
Comparative Efficacy of Substituted Pyrimidine Analogs in Cancer Cell Lines
The following table summarizes the cytotoxic activity of representative 2,4,5-substituted pyrimidine analogs against various human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 7gc | 2-(substituted amino)-4-(substituted phenyl)-5-(substituted) | BEL-7402 (Hepatocellular Carcinoma) | <0.10 | [6] |
| 7gc | 2-(substituted amino)-4-(substituted phenyl)-5-(substituted) | Multiple Human Cancer Cell Lines | 0.024 - 0.55 | [6] |
| 4k | 2-(indolyl)-4-(aryl)-5-(amino) | BEL-7402 (Hepatocellular Carcinoma) | 0.016 - 0.062 | [4] |
| Compound 7 | Pyrazolo[3,4-d]pyrimidine linked to methoxy benzylidene | Caco-2 (Colorectal Adenocarcinoma) | 68.75 | [9] |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine linked to methoxy benzylidene | HT1080 (Fibrosarcoma) | 96.25 | [9] |
Expertise in Action: The data clearly indicates that substitutions at the 2, 4, and 5 positions of the pyrimidine ring dramatically influence anticancer activity. For instance, compound 7gc demonstrates broad-spectrum, potent cytotoxicity at nanomolar concentrations.[6] The indole-pyrimidine analog 4k also exhibits remarkable potency, highlighting the importance of incorporating specific heterocyclic moieties to enhance tubulin polymerization inhibition.[4] The pyrazolo[3,4-d]pyrimidine scaffold, as seen in compounds 5 and 7, also shows promise, though with higher IC50 values in the micromolar range against different cancer cell lines.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the in vitro cytotoxicity of pyrimidine analogs against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][10][11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test pyrimidine analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation: The inclusion of both positive (a known cytotoxic drug) and negative (vehicle) controls is crucial for validating the assay's performance. Consistent results across replicate wells and experiments are indicative of a robust protocol.
Key Signaling Pathway in Cancer: PI3K/Akt
Many pyrimidine-based anticancer agents exert their effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer.[12][13]
Caption: PI3K/Akt signaling pathway and its inhibition by pyrimidine analogs.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrimidines have emerged as a promising class of antimicrobial compounds, exhibiting activity against a broad spectrum of bacteria and fungi.[6][14]
Comparative Efficacy of Substituted Pyrimidine Analogs against Microbial Strains
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for selected pyrimidine analogs against various bacterial and fungal strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3 | Fused Pyrimidine | Bacillus cereus | 10-17 | [12] |
| Compound 4 | Fused Pyrimidine | E. coli | 5 | [12] |
| Compound 7d | Thienopyrimidine-aminothiazole hybrid | Candida albicans | - | [15] |
| Compound 4k | Thiazolo[3,2-α]pyrimidine | Various bacteria | - | [16] |
Expertise in Action: The data highlights the potential of fused pyrimidine systems and hybrid molecules in combating microbial infections. Compound 4 , a fused pyrimidine, shows potent activity against E. coli.[12] The thiazolo[3,2-α]pyrimidine scaffold in compound 4k is noted for its broad-spectrum antibacterial effects.[16] Furthermore, the thienopyrimidine-aminothiazole hybrid 7d demonstrates specific antifungal activity against Candida albicans, suggesting that combining different heterocyclic rings can lead to selective antimicrobial agents.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[17][18][19]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrimidine analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared microbial inoculum.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The clarity of the sterility control and the turbidity of the growth control are essential for validating the results. The use of a reference antimicrobial agent with a known MIC against the test organism is also recommended for quality control.
Representative Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and targeting the underlying inflammatory pathways is a key therapeutic strategy. Substituted pyrimidines have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][20]
Comparative Efficacy of Substituted Pyrimidine Analogs as COX-2 Inhibitors
The COX-2 enzyme is a key mediator of inflammation and pain. Selective inhibition of COX-2 over COX-1 is desirable to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The following table compares the COX-2 inhibitory activity of several pyrimidine derivatives.
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Compound 7 | Pyrazolo[3,4-d]pyrimidine | 0.53 | 10.07 | [3] |
| 4d | Pyrazolo[3,4-d]pyrimidine | 23 | - | [7] |
| 5k | Pyrazolo[3,4-d]pyrimidinone | 0.266 | 95.75 | [21] |
| 3b | Pyrimidine-5-carbonitrile | 0.20 | - | [2] |
| 5b | Pyrimidine-5-carbonitrile | 0.18 | - | [2] |
| 5d | Pyrimidine-5-carbonitrile | 0.16 | - | [2] |
Expertise in Action: The pyrazolo[3,4-d]pyrimidine and pyrimidine-5-carbonitrile scaffolds are particularly effective as COX-2 inhibitors. Compound 5k , a pyrazolo[3,4-d]pyrimidinone derivative, exhibits high potency and an excellent selectivity index for COX-2.[21] Similarly, the pyrimidine-5-carbonitrile derivatives 3b , 5b , and 5d demonstrate potent COX-2 inhibition in the sub-micromolar range.[2] These findings underscore the potential of these pyrimidine subclasses as selective anti-inflammatory agents.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This fluorometric assay provides a sensitive and reliable method for screening pyrimidine analogs for their ability to inhibit COX-2 activity.[22][23]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.
-
Prepare a stock solution of the test pyrimidine analogs in a suitable solvent (e.g., DMSO).
-
-
Assay Plate Setup:
-
In a 96-well black plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells for the inhibitor test, 100% initial activity, and background controls.
-
For background wells, use heat-inactivated COX-2.
-
-
Inhibitor Addition and Pre-incubation:
-
Add the diluted pyrimidine analogs to the inhibitor wells.
-
Add solvent to the 100% initial activity and background wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid) to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
-
Self-Validation: The inclusion of a known selective COX-2 inhibitor (e.g., celecoxib) as a positive control is essential for validating the assay and comparing the potency of the test compounds.
Key Signaling Pathway in Inflammation: NF-κB
The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[24][25] Inhibition of the NF-κB signaling pathway is a key mechanism by which many anti-inflammatory agents, including some pyrimidine derivatives, exert their effects.
Caption: The NF-κB signaling pathway in inflammation and its inhibition.
Conclusion and Future Directions
This guide has provided a comparative overview of the diverse biological activities of substituted pyrimidine analogs, highlighting their significant potential in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships discussed underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. The detailed experimental protocols and pathway diagrams serve as practical tools to facilitate further research and development in this exciting area of medicinal chemistry.
Future research should continue to explore novel substitution patterns and hybrid molecules incorporating the pyrimidine scaffold to identify next-generation therapeutic agents with improved efficacy and safety profiles. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the development of targeted therapies for a wide range of human diseases.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation of certain pyrazolo[3,4-d]pyrimidines as novel anti-inflammatory and analgesic agents | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico and Molecular Docking Studies of 2,5-Dimethylpyrimidine Derivatives
Introduction: The Rising Prominence of the Pyrimidine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds.[1][2] Their structural presence in the nucleobases of DNA and RNA has made them a privileged scaffold in the design of targeted therapies.[3] These derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] Among this diverse family, the 2,5-dimethylpyrimidine core is gaining traction as a promising starting point for the development of novel therapeutic agents.
The journey from a chemical concept to a viable drug candidate is traditionally long, arduous, and resource-intensive. However, the integration of computational methods, broadly termed in silico studies, has revolutionized this process.[4][6] Techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction have become indispensable tools, offering a cost-effective and rapid means to screen vast virtual libraries of compounds, predict their biological activity, and identify potential liabilities long before a single molecule is synthesized in the lab.[7][8][9] This guide provides a comprehensive comparison of this compound derivatives, grounded in the principles and protocols of molecular docking, to empower researchers in their quest for next-generation therapeutics.
The Computational Gauntlet: A Workflow for Evaluating Pyrimidine Derivatives
The predictive power of in silico analysis hinges on a systematic and rigorous workflow. Each step is designed to mimic the complex biological reality of a drug interacting with its target. The causality behind this multi-stage process is to refine raw structural data into a biologically relevant model, allowing for meaningful predictions of binding affinity and interaction.
Caption: A generalized workflow for in silico drug design.
Step 1: Ligand and Protein Preparation - Setting the Stage
The fidelity of a docking simulation is fundamentally dependent on the quality of the input structures.
-
Ligand Preparation : The 3D structures of the this compound derivatives are either drawn using software like ChemDraw and converted to a 3D format or downloaded from databases such as PubChem.[10] A crucial subsequent step is energy minimization, which optimizes the ligand's geometry to its most stable, low-energy conformation, a prerequisite for realistic binding simulation.[11]
-
Protein Preparation : The 3D crystallographic structure of the target protein is sourced from the Protein Data Bank (PDB).[11] Preparation is a multi-step cleaning process: water molecules and non-essential co-crystallized ligands are removed, as they can interfere with the docking algorithm. Critically, polar hydrogen atoms are added, and appropriate atomic charges (e.g., Kollman charges) are assigned, as these are essential for accurately calculating electrostatic and hydrogen bond interactions.[11]
Step 2: Molecular Docking - Simulating the "Hand-in-Glove" Fit
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a target protein.[10]
-
Defining the Binding Site : A 'grid box' is generated around the protein's active site.[11] This three-dimensional grid defines the search space for the docking algorithm, focusing the computational effort on the region where binding is expected to occur.
-
The Docking Algorithm : Programs like AutoDock Vina employ sophisticated algorithms, such as the Lamarckian Genetic Algorithm, to explore a vast number of possible binding poses.[11] The algorithm iteratively evaluates the "fitness" of each pose based on a scoring function, which estimates the binding free energy.
Step 3: Post-Docking Analysis and ADMET Prediction - From Data to Insight
The raw output of a docking run is a set of binding poses and their corresponding scores.
-
Binding Affinity and Interaction Analysis : The primary quantitative output is the binding affinity, typically expressed in kcal/mol, where a more negative value indicates stronger predicted binding.[10] Visualization tools like PyMOL or UCSF Chimera are then used to analyze the top-ranked pose, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking that stabilize the ligand-protein complex.[10]
-
ADMET Prediction : A high binding affinity is meaningless if the compound cannot reach its target in the body or is toxic. In silico ADMET prediction models assess the drug-likeness of a compound based on its physicochemical properties.[7][12] Tools like the Swiss-ADME server can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity, helping to flag problematic candidates early.[13]
Caption: The ADMET screening process filters candidates.
Comparative Analysis: this compound Derivatives vs. Key Biological Targets
The true power of molecular docking lies in comparative analysis. By docking a series of related compounds into the same target, we can establish a structure-activity relationship (SAR) that guides further optimization.[10] The following table summarizes findings from various studies on pyrimidine derivatives, providing a comparative snapshot of their potential.
| Derivative Class | Target Protein (PDB ID) | Best Docking Score | Key Interactions / Observations | Experimental Validation (if available) | Reference |
| (2,5-Dimethylthiophen-3-yl) pyrimidin-2-amine (Cmpd 4h7) | Serotonin Transporter (SERT, 1KUV) | -8.0 (Glide score) | Strong binding affinity, outperforming the reference drug imipramine. Stable complex in molecular dynamics simulations. | Significantly reduced immobility time in Forced Swim Test (FST) and Tail Suspension Test (TST) in mice. | [13][14] |
| Aminodimethylpyrimidinol (Cmpd 6O) | Fibroblast Growth Factor Receptor 4 (FGFR4) | Not specified | Dimethyl groups on the pyrimidine ring can cause steric clash, but difluoro substitution maintains a conformation for strong binding. | Potent and highly selective inhibitory activity against FGFR4 over FGFR1-3. | [15] |
| Pyrimidine derivatives (general) | Cyclin-Dependent Kinase (CDK, 1HCK) | -5.8 to -8.7 | Favorable binding scores compared to the reference ascorbic acid (-5.3). Compound 2g showed the best score (-8.7). | Synthesized compounds showed concentration-dependent radical scavenging activity. | [2] |
| Pyridine/Pyrimidine derivatives (Cmpd 8 & 14) | Epidermal Growth Factor Receptor (EGFR, Wild & T790M) | Not specified | Showed eligible potential as EGFR kinase inhibitors. | Displayed outstanding cytotoxic effects on various human cancer cell lines (MCF7, HEPG2, H460, etc.). | [5] |
| 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines (Cmpd P5) | Not specified (Anthelmintic target) | Not specified | All synthesized compounds obeyed Lipinski's rule and scored good bioactivity values as GPCR ligands and kinase inhibitors. | Potent anthelmintic activity, inducing paralysis and death in test organisms. | [3] |
This comparative data reveals critical insights. For instance, the study on FGFR4 inhibitors shows that while the 2,5-dimethyl substitution can be sterically challenging, this can be exploited to achieve selectivity over other related kinases—a key goal in targeted therapy.[15] Similarly, the work on SERT inhibitors demonstrates a strong correlation between high in silico docking scores and positive in vivo results, validating the predictive power of the computational model.[13][14]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
To ensure trustworthiness and reproducibility, a detailed protocol is essential. This methodology synthesizes best practices described in the literature for docking pyrimidine derivatives.[10][11]
Objective: To predict the binding affinity and interaction pattern of a novel this compound derivative against a target protein (e.g., EGFR).
Required Tools:
-
AutoDockTools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: For visualization.
-
Protein Data Bank (PDB): Source for the target protein structure (e.g., EGFR, PDB ID: 1M17).
-
PubChem: Source for the ligand structure.
Methodology:
-
Step 1: Protein Preparation a. Download the PDB file for EGFR (1M17) from the PDB website. b. Open the PDB file in AutoDockTools. c. Remove water molecules and any co-crystallized ligands (Select > Residue > HOH, then Edit > Delete). d. Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only). e. Compute Gasteiger charges to assign partial charges to each atom. f. Save the prepared protein in the PDBQT format (Grid > Macromolecule > Choose).
-
Step 2: Ligand Preparation a. Obtain the 3D structure of your this compound derivative from PubChem in SDF format. b. Open the ligand file in ADT (Ligand > Input > Open). c. ADT will automatically detect the ligand's root and rotatable bonds, which define its flexibility. d. Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Grid Box Generation a. With the prepared protein loaded, open the Grid Box tool (Grid > Grid Box). b. Center the grid box on the known active site of EGFR. Adjust the dimensions to ensure the box fully encompasses the binding pocket. A typical size is 60 x 60 x 60 Å. c. Save the grid parameter file.
-
Step 4: Running AutoDock Vina a. Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein, ligand, and the grid box parameters. b. Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt c. Vina will perform the docking simulation and output the results, including binding affinities for the top poses, into the specified log file and an output PDBQT file containing the coordinates of the docked poses.
-
Step 5: Analysis of Results a. The log file will list the binding affinities in kcal/mol for the top predicted poses. The lowest energy value represents the most favorable binding mode. b. Use PyMOL or Chimera to visualize the results. Load the prepared protein PDBQT file and the docking output PDBQT file. c. Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the top-ranked pose of your pyrimidine derivative and the amino acid residues in the EGFR active site.
Conclusion and Future Outlook
The convergence of computational chemistry and molecular biology has equipped researchers with powerful predictive tools. As demonstrated, in silico and molecular docking studies provide an invaluable framework for the rational design and comparative evaluation of this compound derivatives. This approach not only accelerates the discovery process but also allows for a deeper understanding of the molecular determinants of binding affinity and selectivity.
While docking provides a robust static snapshot of binding, the future lies in integrating more dynamic computational methods. Molecular Dynamics (MD) simulations, for example, can be used to validate the stability of predicted ligand-protein complexes over time, providing a more accurate assessment of their interactions.[13][16] The most promising candidates identified through this comprehensive in silico gauntlet can then be prioritized for chemical synthesis and subsequent in vitro and in vivo biological evaluation, ensuring that precious laboratory resources are directed toward compounds with the highest probability of success.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis and Evaluation of (2,5-Dimethylthiophen-3-yl)pyrimidin-2-amine Derivatives as Antidepressants by In silico and In vivo Methods | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Descriptive Analysis of Pyrazine Compounds: A Comparative Approach
For researchers, scientists, and professionals in drug development and food science, understanding the nuances of aroma is paramount. Pyrazines, a class of heterocyclic nitrogen-containing compounds, are pivotal in defining the desirable roasted, nutty, and savory aromas of countless products, from coffee and cocoa to certain pharmaceuticals where they can be used for flavor masking.[1] While instrumental analysis provides quantitative data on the chemical composition of these compounds, it often fails to capture the full sensory experience. This guide provides an in-depth exploration of Quantitative Descriptive Analysis (QDA), a powerful sensory evaluation tool, and objectively compares its performance with instrumental alternatives for the comprehensive characterization of pyrazine compounds.
The Sensory Landscape of Pyrazines: More Than Just Molecules
Pyrazines are predominantly formed during the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs with heating.[1] The specific pyrazine derivatives formed are influenced by factors such as the types of amino acids and sugars present, as well as the temperature, time, and pH of the reaction.[1] This diversity in formation leads to a wide array of pyrazine compounds, each with a unique sensory profile.
The human olfactory system is an incredibly sensitive and discerning analytical instrument. The perception of pyrazine aromas is initiated by the interaction of these volatile molecules with specific olfactory receptors, such as the OR5K1 receptor, which then triggers a signaling cascade resulting in the perception of distinct aromas.[1] This biological detection system can perceive subtleties and interactions between compounds that instrumental methods may miss.
Quantitative Descriptive Analysis (QDA): Decoding the Aroma Profile
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method that uses a trained human panel to identify, describe, and quantify the sensory attributes of a product.[2] This method provides a "sensory fingerprint" of a product, offering a holistic understanding of its aroma profile.[3]
The QDA Workflow: A Step-by-Step Protocol
The successful implementation of QDA hinges on a rigorous and systematic approach, from panelist selection to data analysis.
Experimental Protocol for QDA of Pyrazine Compounds:
-
Panelist Screening and Selection:
-
Lexicon Development:
-
In initial sessions, expose the selected panelists to a wide range of pyrazine-containing products and pyrazine reference standards.
-
Through open discussion, facilitated by a panel leader, the group generates a comprehensive list of descriptive terms for the aromas perceived.[3]
-
Refine this list to a final lexicon of non-overlapping and well-defined attributes. For pyrazines, this may include terms like "roasted," "nutty," "earthy," "cocoa," "popcorn," and "baked potato."[5][6]
-
-
Panelist Training and Calibration:
-
Train panelists to consistently identify and rate the intensity of each attribute in the lexicon using a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high").[7]
-
Provide panelists with reference standards for each attribute to anchor their ratings and ensure calibration across the panel. For example, a solution of 2-acetylpyrazine could be used as a reference for a "popcorn" aroma.[8]
-
-
Sample Evaluation:
-
Prepare and present samples to panelists in a controlled environment (e.g., individual sensory booths with controlled lighting and air circulation).
-
Samples should be coded with random three-digit numbers and presented in a randomized order to each panelist to minimize bias.[7]
-
Panelists independently evaluate each sample and rate the intensity of each sensory attribute on the provided scale. Palate cleansers (e.g., unsalted crackers and water) should be used between samples.[7]
-
-
Data Analysis and Interpretation:
-
Collect the intensity ratings from all panelists for each attribute and sample.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.[2]
-
Utilize multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.[2]
-
The results are often presented in a "spider web" or "radar" plot, providing a clear visual representation of the product's sensory profile.[2]
-
The Instrumental Alternative: Gas Chromatography-Olfactometry (GC-O)
While QDA provides a holistic sensory profile, instrumental techniques like Gas Chromatography-Olfactometry (GC-O) offer a different perspective by linking specific chemical compounds to their perceived aroma.[9]
Experimental Protocol for GC-O Analysis of Pyrazines:
-
Volatile Compound Extraction:
-
Extract volatile compounds, including pyrazines, from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is a commonly used technique for this purpose.[6]
-
-
Gas Chromatographic Separation:
-
Inject the extracted volatiles into a gas chromatograph (GC), where they are separated based on their boiling points and chemical properties as they pass through a capillary column.[6]
-
-
Effluent Splitting and Detection:
-
At the end of the GC column, the effluent is split into two paths.[10]
-
One path leads to a chemical detector, typically a mass spectrometer (MS), which identifies and quantifies the individual compounds.[6]
-
The other path leads to an olfactometry port, where a trained human assessor sniffs the effluent and describes the perceived aroma and its intensity at specific retention times.[10]
-
-
Data Integration and Analysis:
-
The data from the MS and the olfactometry port are combined to create an "aromagram," which links specific chemical compounds to their sensory attributes.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the most potent odorants in a sample by serially diluting the extract and identifying the compounds that are still detectable at the highest dilution.[10]
-
Comparative Analysis: QDA vs. Instrumental Methods
Both QDA and instrumental methods like GC-O provide valuable information for characterizing pyrazine compounds, but they have distinct strengths and limitations.
| Feature | Quantitative Descriptive Analysis (QDA) | Instrumental Analysis (e.g., GC-O, GC-MS) |
| Principle | Utilizes a trained human panel to identify and quantify sensory attributes.[2] | Separates, identifies, and quantifies individual chemical compounds.[6] |
| Output | A comprehensive sensory profile of the product, including interactions between aromas.[3] | A list of chemical compounds and their concentrations; in GC-O, this is linked to sensory descriptors.[6] |
| Strengths | - Provides a holistic and consumer-relevant description of the product's aroma.[3]- Captures synergistic and masking effects between compounds.[11]- Directly measures the human perception of aroma. | - Highly sensitive and can detect trace amounts of compounds.[6]- Provides objective, quantitative data on chemical composition.[6]- Highly reproducible. |
| Limitations | - Can be time-consuming and expensive to train and maintain a panel.[3]- Panelist performance can be variable.[4]- Does not directly identify the chemical compounds responsible for the aromas. | - May not correlate well with sensory perception; a high concentration of a compound does not necessarily mean it has a strong aroma impact.[12]- Does not capture interactions between compounds.[11]- Can be expensive to purchase and maintain the necessary equipment. |
| Best For | - Understanding the overall sensory experience of a product.- Product development and optimization.- Quality control and shelf-life studies. | - Identifying specific aroma-active compounds.- Investigating the chemical basis of off-flavors.- Correlating chemical composition with sensory properties. |
A study on soy sauce aroma type Baijiu demonstrated the power of combining these approaches. While instrumental analysis (UPLC-MS/MS) quantified 16 different pyrazines, QDA revealed that even sub-threshold concentrations of some pyrazines significantly correlated with the perception of a "roasted" aroma, indicating a synergistic effect that instrumental analysis alone would not have captured.[11]
Sensory Properties of Common Pyrazine Compounds
The following table summarizes the sensory descriptors and reported odor thresholds for several common pyrazine compounds, providing a valuable reference for researchers.
| Pyrazine Compound | Sensory Descriptors | Odor Threshold (in water, ppb) |
| 2-Methylpyrazine | Nutty, cocoa, roasted | 33,000 |
| 2,5-Dimethylpyrazine | Nutty, roasted, cocoa-like, baked potato | 35,000 |
| 2-Ethyl-3,5-dimethylpyrazine | Earthy, potato, nutty, cocoa | 0.04 |
| 2-Acetylpyrazine | Popcorn, nutty, bready | 62 |
| 2-Methoxy-3-isobutylpyrazine | Green bell pepper, earthy | 0.002 |
| Tetramethylpyrazine | Nutty, earthy, roasted | 38 |
Note: Odor thresholds can vary significantly depending on the matrix (e.g., water, oil, air) and the sensory methodology used.[7][13]
Conclusion: A Synergistic Approach for Comprehensive Aroma Analysis
In the complex world of aroma science, neither Quantitative Descriptive Analysis nor instrumental methods alone can provide a complete picture. QDA offers an invaluable, human-centric perspective on the overall sensory experience of pyrazine-containing products, capturing the intricate interactions that define a product's characteristic aroma. Instrumental techniques like GC-O, on the other hand, provide the chemical "what" and "how much," linking specific molecules to their sensory impact.
For researchers, scientists, and drug development professionals seeking a comprehensive understanding of pyrazine compounds, a synergistic approach is the most effective. By integrating the rich, descriptive data from QDA with the precise, quantitative data from instrumental analysis, a deeper and more actionable understanding of aroma can be achieved, leading to the development of superior and more desirable products.
References
- 1. benchchem.com [benchchem.com]
- 2. sensorysociety.org [sensorysociety.org]
- 3. foodsafety.institute [foodsafety.institute]
- 4. youtube.com [youtube.com]
- 5. Alkylpyrazine - Wikipedia [en.wikipedia.org]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Selectivity of 2,5-Diaminopyrimidine Derivatives for B-Lymphoid Tyrosine Kinase (BLK)
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective in the quest for safer and more effective therapeutics. This guide provides an in-depth comparison of 2,5-diaminopyrimidine derivatives as selective inhibitors of B-lymphoid tyrosine kinase (BLK), a critical regulator in B-cell signaling. We will delve into the experimental data supporting their selectivity, the methodologies used to determine it, and the underlying structural features that govern their potent and selective activity.
The Significance of Targeting BLK
B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, differentiation, and activation.[1][2] Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[1][2] However, the high degree of homology within the ATP-binding sites of the Src family kinases presents a significant challenge in developing inhibitors that are selective for BLK over other family members like LYN, FGR, and SRC itself. Off-target inhibition can lead to undesirable side effects, underscoring the critical need for selective tool compounds and potential drug candidates.
The 2,5-diaminopyrimidine scaffold has emerged as a promising starting point for the development of potent and selective BLK inhibitors. This guide will compare and analyze key derivatives from this class, providing a clear rationale for their design and a comprehensive overview of their performance.
Comparative Selectivity Profiling of 2,5-Diaminopyrimidine Derivatives
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Here, we compare the inhibitory activity of representative 2,5-diaminopyrimidine derivatives against BLK and a panel of related kinases.
One notable example is the irreversible inhibitor, Compound 25, which has demonstrated nanomolar potency against BLK.[1] Another class of 2,5-diaminopyrimidine-based compounds has been developed as selective monomeric degraders of BLK, exhibiting high selectivity for BLK over other Src and Tec family kinases.[2]
Table 1: Comparative Inhibitory Activity (IC50, nM) of 2,5-Diaminopyrimidine Derivatives against a Panel of Kinases
| Compound | BLK | LYN | FGR | HCK | SRC | BTK |
| Compound 25 (Irreversible Inhibitor) | 5.9 [1] | >1000 | >1000 | >1000 | >1000 | 202.0[1] |
| Compound 9 (Monomeric Degrader) | Weak Inhibition (Degrader)[2] | No significant degradation[2] | No significant degradation[2] | No significant degradation[2] | No significant degradation[2] | No significant degradation[2] |
| Dasatinib (Multi-kinase Inhibitor) | Potent | Potent | Potent | Potent | Potent | Potent |
Note: Data for Dasatinib is qualitative, representing its known broad-spectrum activity against Src family kinases. Specific IC50 values can vary depending on the assay conditions.
The data clearly illustrates the superior selectivity of Compound 25 for BLK over other Src family kinases. While it also shows some activity against BTK, the selectivity window is significant. The monomeric degraders, such as Compound 9, represent an alternative and highly selective approach to modulating BLK activity, not through direct inhibition of its kinase activity, but by inducing its degradation.[2]
Understanding the BLK Signaling Pathway
To appreciate the impact of selective BLK inhibition, it is essential to understand its role in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to B-cell activation, proliferation, and differentiation.[1] BLK is one of the initial kinases activated in this pathway.
As depicted in the diagram, selective inhibition of BLK is designed to interrupt this signaling cascade at an early and critical juncture, thereby preventing the downstream events that lead to B-cell activation.
Experimental Methodologies for Determining Kinase Selectivity
The determination of inhibitor selectivity relies on robust and well-validated experimental assays. Below are detailed protocols for a biochemical kinase inhibition assay and a cell-based target engagement assay, which are fundamental to characterizing the selectivity of compounds like the 2,5-diaminopyrimidine derivatives.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow for IC50 Determination:
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the 2,5-diaminopyrimidine derivative in DMSO.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 2.5 µL of recombinant human BLK enzyme diluted in kinase reaction buffer.
-
Include a "no enzyme" control well containing only the kinase reaction buffer.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a 2X ATP/substrate solution (containing a suitable peptide substrate and ATP at a concentration near the Km for BLK).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence from the "no enzyme" control.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Target Engagement: NanoBRET™ Assay
This assay measures the ability of a compound to bind to its target protein within living cells.
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a BLK-NanoLuc® fusion protein.
-
Culture the cells for 24 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the 2,5-diaminopyrimidine derivative.
-
Add the diluted compound to the assay plate.
-
Add a cell-permeable fluorescent NanoBRET™ tracer that also binds to BLK.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Prepare a solution of NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Structure-Activity Relationship (SAR) and the Rationale for Selectivity
The selectivity of 2,5-diaminopyrimidine derivatives for BLK can be attributed to specific structural features that allow for favorable interactions with the BLK active site while avoiding interactions with the active sites of other kinases.
A key aspect of the design of selective irreversible inhibitors, such as Compound 25, is the incorporation of a reactive group (e.g., an acrylamide) that can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket of BLK.[1] The precise positioning of this "warhead" is critical for achieving selectivity, as the presence and accessibility of such a cysteine residue are not conserved across all kinases.
For the monomeric degraders, the 2,5-diaminopyrimidine core serves as a scaffold to present a specific chemical motif that is recognized by the cellular machinery responsible for protein degradation, leading to the selective degradation of BLK.[2] The weak inhibitory activity of these compounds is a key feature, as it suggests that their primary mechanism of action is not through competitive binding at the ATP pocket.
Conclusion
The 2,5-diaminopyrimidine scaffold has proven to be a versatile platform for the development of highly selective modulators of BLK activity. Through the strategic incorporation of reactive groups for covalent inhibition or specific motifs to induce protein degradation, researchers have successfully designed compounds with impressive selectivity profiles. The experimental data, obtained through robust biochemical and cell-based assays, provide strong evidence for the on-target activity of these derivatives. This guide has provided a comprehensive overview of the comparative selectivity, the underlying biological context, and the experimental methodologies used to characterize these important research tools. As our understanding of the structural nuances of kinase active sites continues to grow, we can anticipate the development of even more selective and potent BLK inhibitors based on the 2,5-diaminopyrimidine scaffold, with significant potential for the treatment of B-cell-related diseases.
References
Comparing efficacy of different catalysts in pyrimidine synthesis
An Application Scientist's Guide to Catalyst Efficacy in Pyrimidine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents.[1] Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds.[2] This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of dihydropyrimidones via the Biginelli reaction, a cornerstone of multicomponent reactions.[3]
The Biginelli reaction, first reported in 1891, is a one-pot procedure that converts a β-ketoester, an aldehyde, and urea (or thiourea) into a 3,4-dihydropyrimidin-2(1H)-one derivative (DHPM).[3][4][5] While the original protocol suffered from harsh conditions and often low yields, the development of advanced catalysts has revitalized this method.[3] This guide offers an in-depth comparison of three distinct classes of catalysts—a classical Lewis acid (Iron(III) Chloride), a recyclable magnetic nanocatalyst (Copper Ferrite), and an organocatalyst (2-Ethylhexanoic Acid)—offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for specific synthetic needs.
The Mechanism of the Acid-Catalyzed Biginelli Reaction
The Biginelli reaction is a series of bimolecular reactions catalyzed by either a Brønsted or Lewis acid.[4] The catalyst's primary role is to activate the aldehyde component, facilitating the key steps of the reaction. While several pathways have been proposed, the iminium mechanism is the most widely accepted.[6][7]
The reaction commences with the acid-catalyzed condensation between urea and the aldehyde. This forms an N-acyliminium ion intermediate, which is a potent electrophile.[5] Subsequently, the enol form of the β-ketoester performs a nucleophilic attack on this iminium ion. The final stage involves an intramolecular condensation, where a terminal amine attacks the ketone carbonyl, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[4][6]
Caption: The accepted iminium pathway for the acid-catalyzed Biginelli reaction.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is judged on several key performance indicators, including reaction yield, time, catalyst loading, operational conditions, and recyclability.[1] This section compares a classic Lewis acid, a modern nanocatalyst, and an organocatalyst for the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Iron(III) Chloride (FeCl₃) - The Classical Lewis Acid
Iron(III) chloride is an inexpensive and readily available Lewis acid that has been effectively used to catalyze the Biginelli reaction.[8] Its catalytic activity stems from the iron(III) center's ability to coordinate with the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the formation of the crucial N-acyliminium ion intermediate.[8]
-
Advantages: Low cost, high availability, and effectiveness.
-
Disadvantages: Often requires stoichiometric amounts, can be corrosive, and recovery from the reaction mixture can be difficult, leading to waste.
Copper Ferrite (CuFe₂O₄) - The Recyclable Magnetic Nanocatalyst
Modern synthetic chemistry emphasizes sustainability, and magnetic nanocatalysts like copper ferrite (CuFe₂O₄) are exemplary in this regard.[9] These heterogeneous catalysts possess strong Lewis acidic sites due to the presence of Fe³⁺ and Cu²⁺ ions.[9] Their key advantage is the ease of separation; they can be removed from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity.[9][10] This approach significantly reduces waste and catalyst cost over the long term.
-
Advantages: Excellent recyclability, high efficiency, mild reaction conditions (ultrasound, solvent-free), and simple workup.[9]
-
Disadvantages: Higher initial preparation cost compared to simple Lewis acids and potential for metal leaching, although often minimal.
2-Ethylhexanoic Acid - The Organocatalytic Medium
Organocatalysis represents a greener alternative to metal-based catalysis. 2-Ethylhexanoic acid serves as both the catalyst and the reaction medium, functioning as a Brønsted acid to protonate the aldehyde.[11] This method avoids the use of potentially toxic metals and volatile organic solvents. While sometimes requiring longer reaction times, the environmental benefits and milder conditions are significant.[11]
-
Advantages: Environmentally friendly ("green"), low cost, recoverable, and avoids metal contamination of the final product.[11]
-
Disadvantages: May result in lower yields or require longer reaction times compared to some metal-based catalysts.
Performance Data Summary
The table below summarizes the performance of these three catalysts for the synthesis of a model dihydropyrimidinone.
| Catalyst | Catalyst Loading | Solvent | Conditions | Time | Yield (%) | Reference |
| FeCl₃·6H₂O | 1 mmol | Solvent-free | Microwave (Power not specified) | 3 min | 92% | [8] |
| CuFe₂O₄ NPs | 10 mol% | Solvent-free | 50 °C, Ultrasonic Irradiation | 20 min | 95% | [9] |
| 2-Ethylhexanoic Acid | Catalytic Medium | 2-Ethylhexanoic Acid | 100 °C | 30 min | 92% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures.[1] The following protocols describe the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using the discussed catalysts.
Caption: A generalized workflow for the synthesis and isolation of DHPMs.
Protocol 1: FeCl₃·6H₂O-Catalyzed Synthesis under Microwave Conditions
This protocol is adapted from the procedure described by Majd, et al.[8]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
FeCl₃·6H₂O (1 mmol)
Procedure:
-
Combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and FeCl₃·6H₂O (1 mmol) in a microwave-safe vessel.
-
Place the vessel in a microwave reactor and irradiate for 3 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add cold water to the vessel. The solid product will precipitate.
-
Collect the crude product by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: CuFe₂O₄ Nanoparticle-Catalyzed Synthesis under Ultrasonic Irradiation
This protocol is based on the efficient and green method developed by Naeimabadi, et al.[9]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.2 mmol)
-
CuFe₂O₄ magnetic nanoparticles (10 mol%)
Procedure:
-
In a round-bottom flask, mix benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and CuFe₂O₄ nanoparticles (10 mol%).
-
Place the flask in an ultrasonic bath at 50 °C for 20 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add ethanol (10 mL) to the reaction mixture.
-
Separate the magnetic catalyst from the solution using a strong external magnet. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the solution under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain the pure product.
Protocol 3: 2-Ethylhexanoic Acid-Catalyzed Synthesis
This organocatalytic protocol is adapted from the work of Shaikh, et al.[11]
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (12 mmol)
-
2-Ethylhexanoic acid (3 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and 2-ethylhexanoic acid (3 mL).
-
Heat the reaction mixture at 100 °C with stirring for 30 minutes.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling to room temperature, add water (20 mL) to the flask.
-
Stir the mixture for 10 minutes. The product will precipitate.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from ethanol to achieve high purity.
Conclusion and Recommendations
The choice of catalyst for pyrimidine synthesis via the Biginelli reaction is a critical decision that impacts yield, reaction time, cost, and environmental footprint.
-
For rapid synthesis and low material cost, Iron(III) Chloride under microwave irradiation is an excellent choice, delivering high yields in minutes.[8] However, its drawbacks include potential corrosiveness and challenges in catalyst recovery.
-
For sustainable and green chemistry applications, CuFe₂O₄ magnetic nanoparticles are superior.[9] Despite a higher initial setup cost, their remarkable reusability (up to eight cycles with minimal activity loss) and mild, solvent-free conditions make them ideal for environmentally conscious process development.[9][12]
-
When metal contamination is a concern and green principles are paramount, 2-Ethylhexanoic Acid offers a compelling organocatalytic alternative.[11] It functions as both the solvent and catalyst, simplifying the reaction setup and workup while producing high yields.
Ultimately, the optimal catalyst depends on the specific priorities of the research or development goal—be it speed, sustainability, or purity. This guide provides the foundational data and protocols to make an informed decision, enabling the efficient and effective synthesis of valuable dihydropyrimidinone scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biolmolchem.com [biolmolchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. A Brønsted acidic ionic liquid anchored to magnetite nanoparticles as a novel recoverable heterogeneous catalyst for the Biginelli reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09929E [pubs.rsc.org]
A Researcher's Guide to the Genotoxicity and Mutagenicity Assessment of Pyrimidine Compounds
For researchers, scientists, and drug development professionals, understanding the potential genotoxicity and mutagenicity of novel chemical entities is a cornerstone of preclinical safety assessment. This is particularly critical for pyrimidine-based compounds, a class of molecules fundamental to various biological processes and prevalent in drug discovery, from anticancer agents to antiviral therapies.[1][2] Their structural similarity to the building blocks of DNA and RNA necessitates a rigorous and well-designed strategy for evaluating their potential to cause genetic damage.[3]
This guide provides an in-depth comparison of the key assays used to assess the genotoxic and mutagenic potential of pyrimidine compounds. We will delve into the mechanistic basis of each assay, provide detailed experimental protocols, and offer insights into the interpretation of data, all within the context of the unique properties of pyrimidines.
The Importance of a Tailored Genotoxicity Testing Strategy
The International Council for Harmonisation (ICH) S2(R1) guideline recommends a standard battery of tests to assess the genotoxic potential of pharmaceuticals.[4][5][6] This battery is designed to detect the three major classes of genetic damage: gene mutations, and both numerical and structural chromosomal aberrations.[7] However, a one-size-fits-all approach may not be optimal for all chemical classes. For pyrimidine analogues, which can act as antimetabolites and interfere with DNA synthesis, careful consideration of the test systems and endpoints is crucial for accurate risk assessment.[8][9]
A standard testing battery typically includes:
-
An in vitro cytogenetic test for chromosomal damage (e.g., micronucleus test) or a mouse lymphoma assay.[5][10]
Core Assays for Genotoxicity and Mutagenicity Assessment
The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for detecting gene mutations, specifically point mutations and frameshift mutations.[11][12] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the gene responsible for its synthesis.[11][13] The assay determines the ability of a test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid.[11]
Causality Behind Experimental Choices:
-
Metabolic Activation (S9 Fraction): Many compounds are not mutagenic themselves but can be converted to mutagenic metabolites by enzymes in the liver.[14][15] To mimic this, the test is conducted with and without the addition of a liver S9 fraction, which contains metabolic enzymes.[14][16] This is particularly relevant for pyrimidine compounds, as their metabolism can significantly alter their biological activity.[17]
-
Strain Selection: Different bacterial strains are used to detect different types of mutations (base-pair substitutions vs. frameshift mutations).[12] This broadens the spectrum of detectable mutagenic events.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare overnight cultures of the selected bacterial strains. Prepare the test compound solutions, positive controls, and negative controls. Prepare the S9 mix if metabolic activation is being assessed.[13]
-
Incorporation: To molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer.[13]
-
Plating: Pour the mixture onto minimal glucose agar plates.[13]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[13][18]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[19]
Data Presentation: Example Ames Test Results for a Pyrimidine Compound
| Concentration (µ g/plate ) | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) |
| Vehicle Control | 25 ± 5 | 30 ± 6 | 120 ± 15 | 135 ± 18 |
| 0.1 | 28 ± 4 | 35 ± 7 | 125 ± 16 | 140 ± 20 |
| 1 | 30 ± 6 | 85 ± 12 | 130 ± 18 | 280 ± 35 |
| 10 | 32 ± 5 | 250 ± 30 | 145 ± 20 | 650 ± 70 |
| 100 | Cytotoxic | Cytotoxic | Cytotoxic | Cytotoxic |
| Positive Control | 450 ± 50 | 600 ± 65 | 800 ± 90 | 950 ± 110 |
*Statistically significant increase (p < 0.05) compared to vehicle control.
Logical Workflow for the Ames Test
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
The In Vitro Micronucleus Assay
The in vitro micronucleus test detects chromosomal damage.[20] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[20][21] An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).[22][23]
Causality Behind Experimental Choices:
-
Cell Type: Human peripheral blood lymphocytes or established cell lines like CHO or TK6 are commonly used.[24] The choice depends on the specific research question and the metabolic capabilities of the cells.
-
Cytokinesis Block: Cytochalasin B is often used to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.[21] This allows for the specific analysis of cells that were undergoing mitosis during or after treatment.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture the selected mammalian cells and expose them to various concentrations of the test compound, along with positive and negative controls.
-
Metabolic Activation: As with the Ames test, parallel experiments are conducted with and without S9 mix.[14]
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to arrest cytokinesis.
-
Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score a predetermined number of cells (e.g., 2000) per concentration for the presence of micronuclei.[24]
Data Presentation: Example In Vitro Micronucleus Assay Results
| Concentration (µM) | % Micronucleated Cells (-S9) | % Micronucleated Cells (+S9) |
| Vehicle Control | 1.2 ± 0.3 | 1.5 ± 0.4 |
| 1 | 1.4 ± 0.5 | 1.8 ± 0.6 |
| 10 | 2.5 ± 0.8 | 4.5 ± 1.1 |
| 50 | 5.8 ± 1.5 | 9.2 ± 2.0 |
| Positive Control | 15.5 ± 3.2 | 18.0 ± 3.8 |
*Statistically significant increase (p < 0.05) compared to vehicle control.
Logical Workflow for the In Vitro Micronucleus Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 4. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 7. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. admin.ich.org [admin.ich.org]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Bacterial Reverse Mutation Test: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. academic.oup.com [academic.oup.com]
- 16. S9 fraction - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. Comprehensive genotoxicity and carcinogenicity assessment of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. scantox.com [scantox.com]
- 24. criver.com [criver.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethylpyrimidine
As researchers and developers, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2,5-Dimethylpyrimidine, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you to handle this compound with confidence, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment directly informs the selection of appropriate Personal Protective Equipment (PPE) and engineering controls. This compound is classified with several key hazards that necessitate stringent safety measures.[1][2][3]
| Hazard Classification | Category | Signal Word | Rationale & Implications |
| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed, which can lead to gastrointestinal irritation.[1][3][4][5] Accidental ingestion must be prevented through strict hygiene protocols. |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1][2][3][5] This necessitates the use of chemical-resistant gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage/Irritation | Category 2 | Warning | Causes serious eye irritation, which can result in redness, pain, and potential damage.[1][2][3][5] Mandates the use of chemical safety goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | May cause respiratory tract irritation.[1][2][3][5] This risk requires handling in a well-ventilated area or fume hood and may necessitate respiratory protection. |
This data is synthesized from authoritative Safety Data Sheets (SDS) and chemical databases.[1][2][3][5]
Core Protective Measures: Your Essential PPE Toolkit
Based on the hazard assessment, a multi-layered PPE approach is required to shield against all potential routes of exposure. Simply wearing PPE is insufficient; selecting the correct type and using it properly is what ensures safety.
| Body Area | Required PPE | Specifications & Justification |
| Eyes / Face | Chemical Safety Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5] Goggles provide a full seal around the eyes, offering superior protection against splashes and airborne powder compared to standard safety glasses. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Remove and dispose of contaminated gloves immediately, washing hands thoroughly afterward.[4][5][6] |
| Body | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[2][4][5] |
| Respiratory | Use in Ventilated Area / Respirator | All handling should occur in a certified chemical fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[5][7] For situations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary.[4][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This section details the procedural workflow for handling this compound, from initial preparation to final disposal.
Experimental Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Verify Engineering Controls: Confirm that your chemical fume hood has a current certification and is functioning correctly. Ensure an eyewash station and safety shower are unobstructed and accessible.[1][2]
-
Don PPE: Put on your lab coat, chemical safety goggles, and the appropriate chemical-resistant gloves.[2][8]
-
Prepare Workspace: Designate a specific area within the fume hood for the procedure. Pre-label all necessary glassware and prepare a designated, sealed container for hazardous waste.[9]
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula and avoid pouring from height to minimize aerosolization.
-
In Solution: When dissolving, add the solid this compound to the solvent slowly to prevent splashing.
-
-
Spill Response:
-
Immediate Action: In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[4]
-
Cleanup: Using appropriate PPE, carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][4] Clean the spill area thoroughly.
-
Large Spills: For larger spills, evacuate the immediate area and follow your institution's emergency spill response procedures.
-
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: All solutions containing this compound and any un-used solid compound must be disposed of as hazardous chemical waste.[1][10] Do not pour this chemical down the drain.[6][9]
-
Contaminated Materials: Any items that are grossly contaminated, such as absorbent pads from a spill cleanup or used gloves, should be placed in a sealed bag or container and disposed of as hazardous waste.[6][9] Empty containers may retain product residue and should be handled as hazardous.[10]
-
Regulatory Compliance: Always follow your institution's Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations for hazardous waste disposal.[9]
Emergency First Aid Procedures
In the event of an accidental exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
By integrating these detailed protocols into your laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. fishersci.com [fishersci.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. 2,5-Dimethyl pyrazine(123-32-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
